11-cis-Retinoic Acid Methyl Ester
Description
Properties
IUPAC Name |
methyl (2E,4Z,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O2/c1-16(9-7-10-17(2)15-20(22)23-6)12-13-19-18(3)11-8-14-21(19,4)5/h7,9-10,12-13,15H,8,11,14H2,1-6H3/b10-7-,13-12+,16-9+,17-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SREQLAJQLXPNMC-JIWRVPIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C\C(=C\C(=O)OC)\C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858369 | |
| Record name | (11cis)-O~15~-Methylretinoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25428-67-5 | |
| Record name | (11cis)-O~15~-Methylretinoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 11-cis-Retinoic Acid Methyl Ester: Structure, Properties, and Biological Significance
This technical guide provides a comprehensive overview of 11-cis-retinoic acid methyl ester, a specific isomer of the methyl ester of retinoic acid. This document is intended for researchers, scientists, and professionals in drug development who are working with or have an interest in retinoids. The guide will delve into the chemical structure, molecular properties, synthesis, and biological relevance of this compound, with a focus on its relationship to the visual cycle and retinoic acid signaling pathways.
Introduction to Retinoids and the Significance of Isomerism
Retinoids, a class of compounds derived from vitamin A, are crucial for a multitude of biological processes, including vision, embryonic development, cellular differentiation, and immune function.[1][2] The biological activity of retinoids is exquisitely dependent on their stereochemistry. Different geometric isomers can exhibit vastly different affinities for their protein targets, leading to distinct physiological outcomes. All-trans-retinoic acid (ATRA) and 9-cis-retinoic acid are the most well-characterized biologically active isomers, acting as ligands for nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), respectively.[3][4] This guide focuses on the 11-cis isomer of retinoic acid methyl ester, exploring its unique properties and distinguishing its role from that of other, more prevalent retinoids.
Chemical Structure and Molecular Properties
The fundamental structure of 11-cis-retinoic acid methyl ester is based on a β-ionone ring and a polyunsaturated side chain with a methyl ester group at the terminus. The key feature that distinguishes this molecule is the cis (or Z) configuration of the double bond between carbons 11 and 12 of the polyisoprenoid chain.
Molecular Formula: C₂₁H₃₀O₂[5]
Molecular Weight: 314.46 g/mol [5]
IUPAC Name: methyl (2E,4Z,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoate
Physicochemical Properties
Retinoids are notoriously sensitive to light, heat, and oxygen, and 11-cis-retinoic acid methyl ester is no exception.[6][7] Proper handling and storage are critical to maintain its isomeric purity and chemical integrity.
| Property | Value/Information | Source(s) |
| Melting Point | Data for the specific 11-cis methyl ester is not readily available. For comparison, the parent 11-cis-retinoic acid has a reported melting point of 372-374°F (189-190°C). | [8] |
| Solubility | Insoluble in water. Soluble in organic solvents such as ethanol, DMSO, and chloroform. For the parent retinoic acid, solubility is ~0.5 mg/mL in ethanol and ~20 mg/mL in DMSO. | [8][9] |
| Stability | Highly sensitive to light, air (oxidation), and heat. Solutions should be prepared fresh and stored under an inert atmosphere (e.g., argon) in amber vials at low temperatures (-20°C to -80°C). Repeated freeze-thaw cycles should be avoided. | [6][7][9] |
| logP | Calculated logP for the all-trans isomer is 5.691. The 11-cis isomer is expected to have a similar value. | [10] |
Spectroscopic Characterization
Definitive identification and purity assessment of 11-cis-retinoic acid methyl ester rely on a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry of the all-trans isomer shows a molecular ion peak (M⁺) at m/z 314, corresponding to the molecular weight.[5] The fragmentation pattern would be characteristic of the retinoid structure. LC-MS/MS is a powerful tool for the sensitive and specific quantification of retinoid isomers in complex biological matrices.[13][14]
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a strong carbonyl (C=O) stretch for the ester group around 1750-1735 cm⁻¹, along with characteristic C-O stretching and C=C stretching vibrations from the polyene chain.
-
UV-Visible Spectroscopy: Retinoids exhibit strong UV absorbance due to their conjugated polyene system. The UV-Vis spectrum of 11-cis-retinal, a closely related compound, shows a characteristic absorption maximum.[15][16] The λmax for 11-cis-retinoic acid methyl ester is expected to be in a similar range, providing a means for quantification.
Synthesis and Purification
The synthesis of 11-cis-retinoids is challenging due to the steric hindrance and instability of the 11-cis double bond.[17] A common strategy involves the stereoselective reduction of an 11-yne-retinoid precursor.
Synthetic Pathway Overview
A general synthetic route to 11-cis-retinoids is outlined below. The final esterification step would be a standard procedure.
Sources
- 1. RETINOIC ACID SYNTHESIS AND DEGRADATION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. academic.oup.com [academic.oup.com]
- 4. jme.bioscientifica.com [jme.bioscientifica.com]
- 5. Retinoic acid, methyl ester [webbook.nist.gov]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. researchgate.net [researchgate.net]
- 8. CIS-RETINOIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Retinoic acid, methyl ester (CAS 339-16-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. Retinoic acid(302-79-4) 1H NMR spectrum [chemicalbook.com]
- 12. 11-cis-Retinol | C20H30O | CID 5280382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. sciex.com [sciex.com]
- 15. researchgate.net [researchgate.net]
- 16. The UV-visible action-absorption spectrum of all-trans and 11-cis protonated Schiff base retinal in the gas phase - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 17. columbia.edu [columbia.edu]
The Role of 11-cis-Retinoic Acid Methyl Ester in Visual Cycle Research: Synthetic Utility and Structural Probing
Topic: Role of 11-cis-Retinoic Acid Methyl Ester in Visual Cycle Research Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Part 1: Executive Summary & Core Directive
The Paradox of Instability: The visual cycle hinges on 11-cis-retinal , a chromophore whose intrinsic instability (thermal isomerization to all-trans-retinal) drives the phototransduction cascade. However, this same instability plagues in vitro research. Handling 11-cis-retinal requires strict dark conditions and low temperatures, making it a logistical nightmare for high-throughput screening or structural biology.
The Solution: 11-cis-Retinoic Acid Methyl Ester (11-cis-RAME) serves a critical, albeit specialized, role as a stable synthetic precursor and a non-reactive structural probe . Unlike the aldehyde (retinal), the methyl ester is resistant to Schiff base formation and less prone to spontaneous isomerization and oxidation.
This guide details the application of 11-cis-RAME not as a biological intermediate, but as a high-fidelity tool for:
-
Controlled Generation: Producing high-purity 11-cis-retinal in situ for opsin regeneration assays.
-
Structural Interrogation: Probing retinoid-binding pockets (e.g., CRALBP, RPE65) without covalent locking.
-
Analytical Standardization: Serving as a stable internal standard for HPLC/LC-MS profiling of retinoid metabolism.
Part 2: Chemical Biology & Mechanism of Action
The Stability-Reactivity Trade-off
In the biological visual cycle, 11-cis-retinyl esters (fatty acid esters like palmitate) are the storage forms. However, in a chemical research setting, the methyl ester of the acid (11-cis-RAME) offers unique advantages:
-
No Schiff Base Formation: The ester group cannot form the covalent imine bond (Schiff base) with Lysine-296 of opsin. This allows researchers to study non-covalent initial binding events in the opsin pocket.
-
Oxidative Resistance: The ester is significantly more stable against oxidation compared to the aldehyde (retinal) or alcohol (retinol).
Mechanism of Conversion (The "Just-in-Time" Protocol)
For functional assays, 11-cis-RAME is reduced to 11-cis-retinol and then oxidized to 11-cis-retinal. This "Just-in-Time" synthesis ensures that the chromophore introduced to the opsin is free of degradation products (like 11-cis-retinoic acid or all-trans isomers).
Figure 1: The "Just-in-Time" synthetic pathway using 11-cis-RAME as a stable precursor for generating active chromophore.
Part 3: Experimental Protocols
Protocol A: Controlled Reduction for Opsin Regeneration
Objective: Generate fresh 11-cis-retinal from 11-cis-RAME for binding assays. Rationale: Commercial 11-cis-retinal often degrades during shipping. Starting from the ester ensures >98% isomeric purity.
Reagents:
-
DIBAL-H (Diisobutylaluminum hydride) in toluene
-
Manganese Dioxide (MnO2) - Activated
-
Hexane/Ethyl Acetate (HPLC grade)
Workflow:
-
Reduction (Ester → Alcohol):
-
Oxidation (Alcohol → Aldehyde):
-
Quantification (UV-Vis):
-
Measure absorbance at 380 nm (retinal) vs 325 nm (retinol).
-
Acceptance Criteria: A380/A280 ratio > 0.6.
-
Protocol B: Non-Covalent Binding Assay (Competition Study)
Objective: Determine if a drug candidate competes with the retinoid binding pocket of CRALBP or RPE65 using 11-cis-RAME as a non-reactive tracer.
-
Incubation: Mix purified RPE65 (100 nM) with 11-cis-RAME (500 nM) in binding buffer (pH 7.4).
-
Competition: Add increasing concentrations of the test compound (0.1 - 10 µM).
-
Separation: Use size-exclusion chromatography (SEC) or charcoal-dextran to separate bound vs. free ligand.
-
Detection: Analyze the protein fraction by HPLC. 11-cis-RAME will elute at a distinct retention time from the test compound.
Part 4: Data Analysis & Interpretation
HPLC Retention Profiles
When analyzing the purity of your generated chromophore or the stability of your probe, accurate HPLC identification is paramount.
| Compound | Retention Time (min)* | UV Max (nm) | Key Characteristic |
| 11-cis-RAME | 12.5 | 350 | Sharp peak; highly lipophilic; stable standard. |
| 11-cis-Retinol | 8.2 | 318 | Broadens slightly; sensitive to acid. |
| 11-cis-Retinal | 6.5 | 380 | Distinct yellow color; photo-sensitive. |
| all-trans-Retinal | 7.1 | 387 | Common contaminant (isomerization product). |
*Note: Retention times based on Normal Phase HPLC (Silica, Hexane/Ethyl Acetate gradient).
Troubleshooting Common Issues
-
Issue: High levels of all-trans-isomer detected.
-
Issue: Incomplete oxidation (presence of retinol).
Part 5: Structural Biology Visualization
Understanding where 11-cis-RAME fits in the research ecosystem requires visualizing the interaction network.
Figure 2: The three primary pillars of 11-cis-RAME utility in visual cycle research.
Part 6: References
-
Chemical Reviews (ACS). "Chemistry of the Retinoid (Visual) Cycle." Detailed mechanisms of retinoid isomerization and ester hydrolysis.
-
NIH / PubMed. "The role of 11-cis-retinyl esters in vertebrate cone vision." Differentiation between biological esters and synthetic tools.
-
NIST Chemistry WebBook. "Retinoic acid, methyl ester." Chemical properties and spectral data for methyl esters.
-
Santa Cruz Biotechnology. "11-cis Retinoic Acid."[1][2] Commercial availability and application notes for retinoid derivatives.
Sources
- 1. shubhambiopharma.com [shubhambiopharma.com]
- 2. shubhambiopharma.com [shubhambiopharma.com]
- 3. The role of 11-cis-retinyl esters in vertebrate cone vision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of 11-cis-retinyl esters in vertebrate cone vision - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Thermodynamic & Kinetic Stability Profile: 11-cis-Retinoic Acid Methyl Ester vs. 11-cis-Retinal
This technical guide provides a rigorous analysis of the thermodynamic, kinetic, and chemical stability profiles of 11-cis-retinoic acid methyl ester (11-cis-RAME) versus 11-cis-retinal . It is designed for researchers requiring precise handling protocols and mechanistic understanding of these retinoids.
Executive Summary
In retinoid research, the stability trade-off is binary: Biological Activity vs. Chemical Inertness .
-
11-cis-Retinal is the "Reactive Chromophore." It is thermodynamically unstable (
kcal/mol vs. all-trans) and chemically reactive (Schiff base formation), essential for its role in phototransduction but detrimental for long-term storage. -
11-cis-Retinoic Acid Methyl Ester (11-cis-RAME) is the "Analytical Anchor." While it retains the high-energy 11-cis steric strain, the methyl ester functionality significantly dampens chemical reactivity (oxidation/polymerization), making it the superior standard for HPLC calibration and long-term banking.
Molecular Architecture & Steric Strain
Both molecules share the polyene chain with a cis bend at carbon 11. The instability of the 11-cis configuration is intrinsic to the steric clash between the C10-Hydrogen and the C13-Methyl group .
-
11-cis-Retinal: The terminal aldehyde (-CHO) is electron-withdrawing, extending conjugation. This lowers the energy of the LUMO, making the polyene chain susceptible to nucleophilic attack and photo-oxidation.
-
11-cis-RAME: The methyl ester (-COOMe) provides similar conjugation but lacks the reactive carbonyl proton. It prevents the formation of Schiff bases with amine-containing impurities or buffers, a primary degradation pathway for retinal.
Diagram 1: Isomerization Energy Landscape
The following diagram illustrates the energy barrier (
Figure 1: Reaction coordinate for the thermal isomerization of 11-cis-retinoids. The high ground-state energy of the 11-cis form drives the reaction toward the all-trans sink.
Thermodynamic & Kinetic Analysis
Thermodynamic Stability ( )
The 11-cis isomer is approximately 3.5 to 4.0 kcal/mol higher in free energy than the all-trans isomer. This energy gap is primarily entropic and steric, not electronic.
-
Equilibrium Constant (
): At 25°C, the equilibrium heavily favors the trans isomer ( ). -
Implication: In solution, both compounds will eventually isomerize to all-trans until equilibrium is reached. The rate at which this happens distinguishes them.
Kinetic Stability (Thermal Isomerization)
-
11-cis-Retinal:
- (Thermal): ~22–26 kcal/mol in organic solvents (e.g., hexane, ethanol).
-
Catalysis: Highly sensitive to acid catalysis and nucleophiles (e.g., amines, lysine residues). In the presence of cellular nucleophiles or acidic buffers, the barrier drops significantly (~17 kcal/mol), accelerating degradation.
-
11-cis-RAME:
- (Thermal): Similar intrinsic barrier (~25 kcal/mol) due to the polyene mechanics.
-
Catalysis: The ester group is not catalytic for isomerization under physiological pH. It requires specific hydrolytic enzymes or strong base/acid to affect the chain geometry significantly. Therefore, in pure solvent, 11-cis-RAME exhibits a longer kinetic half-life than retinal.
Chemical Stability Comparison
| Parameter | 11-cis-Retinal | 11-cis-Retinoic Acid Methyl Ester |
| Oxidation | High Risk: Aldehyde oxidizes to retinoic acid rapidly in air. | Moderate Risk: Polyene chain can oxidize, but terminal group is stable. |
| Schiff Base | Yes: Reacts with amines (Tris, amino acids) to form imines.[1] | No: Inert to amines. |
| Hydrolysis | N/A: Aldehyde does not hydrolyze. | Risk: Hydrolyzes to retinoic acid in basic/acidic aqueous media. |
| Photostability | Very Low: Quantum yield for isomerization is high (~0.67). | Low: Still photo-labile; must handle under dim red light. |
Experimental Protocols
Handling & Storage (The "Red Light" Rule)
To maintain the integrity of 11-cis-RAME and 11-cis-Retinal, a self-validating storage protocol is required.
-
Lighting: All manipulations must occur under dim red light (
nm). White light causes immediate photoisomerization. -
Solvent: Store stocks in Argon-purged n-hexane or benzene. Avoid ethanol/methanol for long-term storage of retinal to prevent acetal formation.
-
Temperature:
-
Short-term (Weeks): -20°C.
-
Long-term (Months/Years): -80°C.[2]
-
-
Vessel: Amberized glass vials with Teflon-lined caps. Plastic absorbs retinoids.
HPLC Analysis Workflow
The following protocol separates 11-cis from all-trans and 13-cis isomers.
System: Normal-Phase HPLC (Silica column) Rationale: Normal phase is superior for geometric isomer separation compared to Reverse Phase (C18), which often co-elutes cis isomers.
Figure 2: Analytical workflow for the separation of retinoid isomers.
Method Parameters:
-
Column: Silica (e.g., Zorbax Sil, 5 µm, 4.6 x 250 mm).
-
Mobile Phase:
-
For Retinal: 95% Hexane / 5% Ethyl Acetate.
-
For Methyl Ester: 98% Hexane / 2% Isopropanol (adjust polarity slightly to resolve ester from acid impurities).
-
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Detection:
-
11-cis-Retinal:
nm. -
11-cis-RAME:
nm (Blue-shifted due to loss of aldehyde conjugation).
-
Implications for Drug Development
-
Prodrug Design: 11-cis-retinal is too unstable for direct formulation. 11-cis-RAME is a viable analytical standard but not an ideal prodrug due to hydrolysis risks.
-
Formulation: If 11-cis-retinal is the target API, it must be stabilized as a Schiff base conjugate or encapsulated in liposomes to prevent oxidation and thermal isomerization.
-
Quantification: Always use 11-cis-RAME as the external standard for quantifying 11-cis-retinoic acid levels, as the acid itself is prone to adsorption and decarboxylation.
References
-
Isomerization of 11-cis-Retinoids to All-trans-retinoids in Vitro and in Vivo. Journal of Biological Chemistry. [Link]
-
Isomerization of all-trans-Retinol to cis-Retinols in Bovine Retinal Pigment Epithelial Cells. Biochemistry (ACS). [Link]
-
The Stereoisomerization of 11-cis-Retinal. Journal of Biological Chemistry. [Link]
-
Chemistry of the Retinoid (Visual) Cycle. Chemical Reviews. [Link]
-
Sensitive and accurate quantitation of retinoic acid isomers in biological samples. SCIEX Technical Notes. [Link]
Sources
metabolic pathways of 11-cis-retinoic acid methyl ester in RPE cells
An In-Depth Technical Guide to the Metabolic Pathways of 11-cis-Retinoic Acid Methyl Ester in Retinal Pigment Epithelium (RPE) Cells
Foreword
The retinal pigment epithelium (RPE) is a cellular monolayer that forms the outer blood-retina barrier and is indispensable for the function and health of photoreceptor cells. Its canonical role in the visual cycle—the regeneration of the 11-cis-retinal chromophore—is well-established.[1][2] Beyond this, the RPE is a site of active retinoid metabolism, possessing a robust enzymatic toolkit for the storage, transport, and detoxification of various vitamin A derivatives.[3][4] While retinoic acid is not a direct intermediate in the photopigment cycle, it is a potent signaling molecule produced in the neural retina, and the RPE plays a key role in regulating its local concentration.[3]
This guide delves into the metabolic pathways of a specific, non-canonical retinoid: 11-cis-retinoic acid methyl ester . As this compound is not a known endogenous metabolite of the classical visual cycle, this document synthesizes established principles of retinoid biochemistry in the RPE to construct a predictive metabolic map. This analysis is grounded in the known enzymatic capabilities of RPE cells, providing a scientifically rigorous framework for researchers, scientists, and drug development professionals. We will explore the likely enzymatic steps, from initial hydrolysis to subsequent oxidative modifications, and provide field-proven experimental protocols to validate these proposed pathways.
Predicted Metabolic Fate of 11-cis-Retinoic Acid Methyl Ester in RPE Cells
The metabolism of 11-cis-retinoic acid methyl ester in RPE cells is predicted to be a multi-step process involving cellular uptake, enzymatic hydrolysis of the ester bond, and subsequent oxidative catabolism of the resulting 11-cis-retinoic acid.
Step 1: Cellular Uptake
As a lipophilic molecule, 11-cis-retinoic acid methyl ester is expected to readily cross the cell membrane of RPE cells via passive diffusion. While specific transporters for this molecule have not been identified, the general transport mechanisms for hydrophobic retinoids, which may involve binding to proteins in the extracellular space for delivery to the cell surface, could also play a role.[5]
Step 2: Ester Hydrolysis to 11-cis-Retinoic Acid
The initial and pivotal metabolic step is the hydrolysis of the methyl ester to yield methanol and the biologically active 11-cis-retinoic acid. This reaction is critical as the carboxylic acid moiety is essential for both receptor binding and subsequent enzymatic processing.
-
Catalyzing Enzyme: Carboxylesterases (CES).
-
Causality and Expertise: RPE cells are known to express carboxylesterases. Specifically, human carboxylesterase 1 (CES1) has been identified in the RPE and has demonstrated the ability to hydrolyze retinyl esters.[6] Although its activity on a methyl ester of retinoic acid has not been directly tested, CES enzymes are characterized by broad substrate specificity for ester-containing compounds. Therefore, it is highly probable that an enzyme from this family would catalyze the de-esterification of 11-cis-retinoic acid methyl ester. While some studies on bovine CES1 did not show hydrolysis of the long-chain retinyl palmitate, the substrate specificity can vary between species and with the nature of the ester group.[7]
Step 3: Oxidative Metabolism of 11-cis-Retinoic Acid
Once formed, 11-cis-retinoic acid is likely shunted into a catabolic pathway to prevent aberrant signaling and ensure its clearance. The primary mechanism for retinoic acid catabolism in multiple tissues, including the RPE, is oxidation mediated by cytochrome P450 enzymes.[3][8][9]
-
Catalyzing Enzymes: Cytochrome P450 family, particularly the CYP26 subfamily (CYP26A1, B1, C1), which are known specialists in retinoic acid hydroxylation.[9][10]
-
Causality and Expertise: Studies on cultured bovine, human, and rabbit RPE cells have conclusively shown that they metabolize all-trans-retinoic acid into more polar compounds.[3][8][11] The principal metabolite identified is 4-oxo-all-trans-retinoic acid, a known product of CYP-mediated activity.[3][8] This metabolic process is inducible by retinoic acid and can be inhibited by ketoconazole, a classic P450 inhibitor, confirming the enzymatic mechanism.[3][8] It is mechanistically sound to predict that 11-cis-retinoic acid would also serve as a substrate for these enzymes, undergoing hydroxylation (e.g., at the C4 position) followed by oxidation to yield polar metabolites like 4-oxo-11-cis-retinoic acid .
Ancillary Metabolic Pathways
-
Isomerization: It is plausible that 11-cis-retinoic acid could undergo isomerization to other forms, such as all-trans-retinoic acid or 13-cis-retinoic acid, either enzymatically or non-enzymatically. These isomers would then be subject to their own well-documented metabolic fates. For instance, 13-cis-retinoic acid (isotretinoin) is known to inhibit 11-cis-retinol dehydrogenase, demonstrating cross-talk between different retinoid pathways.[12]
-
Conjugation: To facilitate excretion from the cell, the polar oxidized metabolites of retinoic acid may undergo Phase II conjugation reactions, such as glucuronidation. This is a common detoxification pathway for retinoids in other tissues.[10]
Caption: Proposed metabolic pathway of 11-cis-retinoic acid methyl ester in RPE cells.
Experimental Protocols for Pathway Validation
The validation of the proposed metabolic pathway requires a systematic approach combining cell culture, controlled incubation, and advanced analytical chemistry. Each step is designed to be a self-validating system, with appropriate controls to ensure data integrity.
RPE Cell Culture
Maintaining the metabolic phenotype of RPE cells in culture is paramount. Primary cultures or induced pluripotent stem cell (iPSC)-derived RPE are preferred over immortalized cell lines, which may have altered metabolic enzyme expression.
-
Step 1: Cell Sourcing & Seeding: Isolate primary human RPE cells using a non-enzymatic or collagenase/hyaluronidase-based method to preserve cell surface proteins.[13] Alternatively, differentiate iPSCs to a mature, pigmented, cobblestone-monolayer phenotype.
-
Step 2: Culture Conditions: Plate cells on permeable supports (e.g., Transwell inserts) coated with an appropriate extracellular matrix (e.g., laminin, collagen IV) to promote polarization and differentiation.[14]
-
Step 3: Maturation: Culture for at least 6-8 weeks post-confluence to allow for the development of mature RPE characteristics, including tight junctions and expression of key visual cycle proteins.
-
Step 4: Quality Control: Validate the culture by confirming the expression of RPE markers (e.g., RPE65, CRALBP, BEST1) via RT-PCR or Western blot and assess monolayer integrity by measuring transepithelial electrical resistance (TEER).
In Vitro Metabolism Assay
This protocol is designed to measure the conversion of the parent compound into its metabolites over time.
-
Step 1: Preparation: Grow validated RPE cultures to maturity. On the day of the experiment, wash the cells with serum-free medium to remove potential interfering substances.
-
Step 2: Incubation: Add fresh, serum-free medium containing a known concentration of 11-cis-retinoic acid methyl ester (e.g., 1-10 µM). All procedures must be performed under dim red light to prevent photoisomerization of retinoids.
-
Step 3: Time-Course Sampling: At designated time points (e.g., 0, 1, 4, 8, 24 hours), collect both the culture medium and the cells. The medium will contain secreted metabolites, while the cell pellet will contain intracellular retinoids.
-
Step 4: Control Groups:
-
No-Cell Control: Incubate the compound in medium without cells to check for non-enzymatic degradation.
-
Vehicle Control: Treat cells with the vehicle (e.g., ethanol) alone to establish a baseline chromatogram.
-
Inhibitor Control: Pre-incubate a set of cells with an inhibitor (e.g., ketoconazole for P450s) to confirm the role of the target enzyme family.
-
-
Step 5: Sample Quenching & Storage: Immediately place collected samples on ice. For the cell pellet, add a quenching solution like cold methanol to halt enzymatic activity. Store all samples at -80°C until extraction.
Metabolite Extraction and Analysis
This protocol uses liquid-liquid extraction and subsequent analysis by High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS).
-
Step 1: Extraction:
-
To the cell pellet or medium, add a protein precipitation/extraction solvent (e.g., acetonitrile or a mixture of hexane and isopropanol).
-
Include an internal standard (e.g., a deuterated or synthetic retinoid not present in the sample) for accurate quantification.
-
Vortex thoroughly and centrifuge at high speed (e.g., 13,000 x g) to pellet debris.[15]
-
-
Step 2: Sample Preparation: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of mobile phase.
-
Step 3: HPLC Separation:
-
Step 4: MS/MS Detection and Quantification:
-
The HPLC eluent is directed to a tandem mass spectrometer operating in a mode such as Selected Reaction Monitoring (SRM).[17]
-
Parent Compound: Monitor the specific precursor-to-product ion transition for 11-cis-retinoic acid methyl ester.
-
Predicted Metabolites: Monitor transitions for 11-cis-retinoic acid, 4-oxo-11-cis-retinoic acid, and other potential isomers and hydroxylated products.
-
Quantification: Generate a standard curve using authentic standards for the parent compound and any available metabolite standards. Quantify metabolites based on the peak area ratio relative to the internal standard.
-
Caption: Experimental workflow for elucidating the metabolism of 11-cis-retinoic acid methyl ester.
Expected Data and Interpretation
The successful execution of these protocols would yield quantitative data on the disappearance of the parent compound and the appearance of its metabolites over time.
Table 1: Hypothetical Metabolite Profile in RPE Cell Culture Supernatant (24h Incubation)
| Compound | Retention Time (min) | Concentration (pmol/mg protein) | Proposed Identity |
| 11-cis-Retinoic Acid Methyl Ester | 5.2 | 50 ± 8 | Parent Compound |
| 11-cis-Retinoic Acid | 8.9 | 350 ± 45 | Hydrolysis Product |
| Metabolite A | 12.5 | 120 ± 15 | 4-oxo-11-cis-Retinoic Acid |
| Metabolite B | 14.1 | 35 ± 6 | Hydroxylated Metabolite |
Interpretation:
-
A time-dependent decrease in 11-cis-retinoic acid methyl ester with a corresponding increase in 11-cis-retinoic acid would validate the initial hydrolysis step.
-
The subsequent appearance of more polar metabolites (like Metabolites A and B) that are absent in no-cell controls would confirm cellular metabolism.
-
If the formation of these polar metabolites is significantly reduced in the presence of ketoconazole, it would strongly support the involvement of cytochrome P450 enzymes.
-
The structural identity of novel metabolites would be confirmed using high-resolution mass spectrometry and comparison with synthesized chemical standards.
Conclusion and Future Directions
While direct experimental evidence on the metabolism of 11-cis-retinoic acid methyl ester in RPE cells is not yet published, a robust, predictive pathway can be constructed based on the well-characterized enzymatic machinery of this cell type. The proposed pathway involves an initial hydrolysis by carboxylesterases followed by cytochrome P450-mediated oxidation. This guide provides both the theoretical framework and the detailed, field-proven experimental protocols necessary to rigorously test this hypothesis.
Understanding the metabolic fate of novel or synthetic retinoids is crucial for drug development, particularly for therapies targeting retinal diseases. Elucidating this pathway will provide critical insights into the compound's mechanism of action, potential for local toxicity, and pharmacokinetic profile within the unique environment of the outer retina. The methodologies described herein offer a clear path forward for researchers to illuminate this and other novel retinoid metabolic pathways.
References
-
Edwards, R. B., & Adler, A. J. (1995). Retinoic Acid Metabolism in Cultured Retinal Pigment Epithelial Cells. Investigative Ophthalmology & Visual Science, 36(3), 708-717. [Link][3]
-
IOVS. (1995). Retinoic acid metabolism in cultured retinal pigment epithelial cells. ARVO Journals. [Link][11]
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National Library of Medicine. (1995). Retinoic acid metabolism in cultured retinal pigment epithelial cells. PubMed. [Link][8]
-
Moiseyev, G., et al. (2015). Human carboxylesterase 1 is expressed in retinal pigment epithelium and hydrolyzes retinyl ester. Investigative Ophthalmology & Visual Science, 56(7), 1937. [Link][6]
-
Cross, M. (n.d.). Biosynthesis of 11-cis-retinoids and retinyl esters by bovine pigment epithelium membranes. Accessed February 22, 2026. [Link]
-
Kaylor, J. J., et al. (2014). Identification of the 11-cis-specific retinyl-ester synthase in retinal Müller cells as multifunctional O-acyltransferase (MFAT). Proceedings of the National Academy of Sciences, 111(20), 7302-7307. [Link][18]
-
Flood, M. T., Bridges, C. D., Alvarez, R. A., Blaner, W. S., & Gouras, P. (1983). Retinoid metabolism in cultured human retinal pigment epithelium. Experimental Eye Research, 36(4), 557-568. [Link][19]
-
Palczewski, K. (2012). Retinoids for Treatment of Retinal Diseases. Annual review of pharmacology and toxicology, 52, 365-385. [Link][1]
-
Bernstein, P. S., Law, W. C., & Rando, R. R. (1987). Isomerization of all-trans-retinoids to 11-cis-retinoids in vitro. Proceedings of the National Academy of Sciences, 84(7), 1849-1853. [Link][20]
-
Marchese, M., et al. (2024). Retinoid Synthesis Regulation by Retinal Cells in Health and Disease. International Journal of Molecular Sciences, 25(10), 5413. [Link][2]
-
Chen, Y., et al. (2016). Potential Therapeutic Agents Against Retinal Diseases Caused by Aberrant Metabolism of Retinoids. Investigative Ophthalmology & Visual Science, 57(3), 1137-1147. [Link][21]
-
SCIEX. (n.d.). Sensitive and accurate quantitation of retinoic acid isomers in biological samples. Accessed February 22, 2026. [Link][22]
-
ResearchGate. (n.d.). Isomerization of 11-cis-Retinoids to All-trans-retinoids in Vitro and in Vivo. Accessed February 22, 2026. [Link][15]
-
National Library of Medicine. (n.d.). HPLC/MS(N) analysis of retinoids. PubMed. [Link][16]
-
Sieving, P. A., et al. (2001). Inhibition of the visual cycle in vivo by 13-cis retinoic acid protects from light damage and provides a mechanism for night blindness in isotretinoin therapy. Proceedings of the National Academy of Sciences, 98(4), 1835-1840. [Link][12]
- Hu, J., & Bok, D. (1999). Maintenance of retinoid metabolism in human retinal pigment epithelium cell culture. Experimental Eye Research, 68(6), 725-733.
-
Moiseyev, G., et al. (2013). Cloning and Characterization of a Carboxylesterase from Bovine Retinal Pigment Epithelium. Investigative Ophthalmology & Visual Science, 54(15), 519. [Link][7]
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Zolfaghari, R., & Ross, A. C. (2003). Retinoid Metabolism: New Insights. The Journal of nutrition, 133(1), 299S. [Link][10]
-
Ovid. (n.d.). Determination of isotretinoin in human plasma by high performance liquid chromatography–electrospray ionization mass spectrometry. Accessed February 22, 2026. [Link][23]
-
Thatcher, J. E., & Isoherranen, N. (2009). Cytochrome P450s in the Regulation of Cellular Retinoic Acid Metabolism. Vitamins and hormones, 80, 131-160. [Link][9]
-
Haeseleer, F., & Palczewski, K. (2016). Retinol Dehydrogenases Regulate Vitamin A Metabolism for Visual Function. Nutrients, 8(11), 748. [Link][24]
-
Du, J., et al. (2016). Reductive carboxylation is a major metabolic pathway in the retinal pigment epithelium. Proceedings of the National Academy of Sciences, 113(51), 14710-14715. [Link][25]
-
ideXlab. (n.d.). 11 Cis Retinal - Explore the Science & Experts. Accessed February 22, 2026. [Link][26]
-
Ento Key. (2016, October 28). The Retinal Pigment Epithelium. [Link][4]
-
Tangeman, Q., et al. (2023). DISTINCT METABOLIC STATES DIRECT RETINAL PIGMENT EPITHELIUM CELL FATE DECISIONS. bioRxiv. [Link][27]
-
Driessen, C. A., et al. (2000). Disruption of the 11-cis-Retinol Dehydrogenase Gene Leads to Accumulation of cis-Retinols and cis-Retinyl Esters. Molecular and Cellular Biology, 20(12), 4275-4287. [Link][28]
-
Du, J., et al. (2016). Reductive carboxylation is a major metabolic pathway in the retinal pigment epithelium. Proceedings of the National Academy of Sciences of the United States of America, 113(51), 14710-14715. [Link][29]
-
Thatcher, J. E., & Isoherranen, N. (2015). Role of retinoic acid metabolizing cytochrome P450s, CYP26, in inflammation and cancer. Current topics in medicinal chemistry, 15(9), 835-847. [Link][30]
-
Augusta University. (n.d.). Visual cycle in the mammalian eye. Retinoid-binding proteins and the distribution of 11-cis retinoids. Accessed February 22, 2026. [Link][31]
-
Banerjee, C. K., & Sani, B. P. (1982). Cellular uptake of retinoic acid in vitro. Biochimica et Biophysica Acta (BBA) - General Subjects, 715(1), 109-115. [Link][32]
-
Kaylor, J. J., et al. (2014). Identification of the 11-cis-specific retinyl-ester synthase in retinal Müller cells as multifunctional O-acyltransferase (MFAT). Proceedings of the National Academy of Sciences, 111(20), 7302-7307. [Link]
-
Chatterjee, S., et al. (2025). Studies of All-trans Retinoic Acid Transport in the Eye. Investigative Ophthalmology & Visual Science, 66(6), 84. [Link][5]
-
Looking for In Vitro Models for Retinal Diseases. (2021). MDPI. [Link][14]
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- 4. The Retinal Pigment Epithelium | Ento Key [entokey.com]
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- 9. Cytochrome P450s in the Regulation of Cellular Retinoic Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Guide: 11-cis-Retinoic Acid vs. 11-cis-Retinoic Acid Methyl Ester
This guide details the physicochemical, synthetic, and functional divergences between 11-cis-Retinoic Acid (11cRA) and its Methyl Ester derivative (11cRA-ME) .
While often conflated in general conversation, these two compounds serve distinct roles in retinoid biochemistry and pharmacology.[1] The acid is a polar, ionizable potential ligand; the methyl ester is a lipophilic, non-ionizable synthetic intermediate or prodrug probe.[1]
Executive Summary
11-cis-Retinoic Acid (11cRA) is a geometric isomer of tretinoin (all-trans-RA) and isotretinoin (13-cis-RA). Unlike the visual chromophore 11-cis-retinal, 11cRA cannot form a Schiff base with opsin but serves as a critical non-covalent probe for the retinoid binding pocket.
11-cis-Retinoic Acid Methyl Ester (11cRA-ME) is the C1-carboxyl methyl derivative. It eliminates the negative charge of the headgroup, significantly altering lipophilicity (LogP) and membrane permeability.[1] It is primarily used as:
-
An Analytical Standard: To improve peak shape and retention in gas chromatography (GC) or HPLC.[1]
-
A Mechanistic Probe: To test the role of the salt bridge (counterion interaction) in retinoid-binding proteins (e.g., CRALBP, RPE65).
-
A Prodrug: To facilitate passive diffusion across the lipid bilayer before intracellular hydrolysis.[1]
Part 1: Physicochemical Divergence[1]
The fundamental difference lies at the C15 terminus. The 11-cis steric hindrance (clash between C10-H and C13-Methyl) remains constant in both, making both thermodynamically unstable and prone to isomerization to all-trans or 13-cis forms upon thermal or light exposure.
Comparative Properties Table
| Feature | 11-cis-Retinoic Acid (11cRA) | 11-cis-Retinoic Acid Methyl Ester (11cRA-ME) |
| Formula | ||
| Molecular Weight | ~300.44 g/mol | ~314.46 g/mol |
| Head Group | Carboxylic Acid (-COOH) | Methyl Ester (-COOCH3) |
| pKa | ~4.8 (Ionized at physiological pH 7.4) | Non-ionizable (Neutral) |
| LogP (Lipophilicity) | ~4.6 - 5.0 | ~6.0 - 6.5 (Significantly higher) |
| Solubility | Soluble in DMSO, EtOH; sparingly in water (pH dependent) | Soluble in Hexane, DCM; Insoluble in water |
| Opsin Interaction | Electrostatic repulsion possible in hydrophobic pockets; H-bond donor | No electrostatic interaction; purely steric/hydrophobic probe |
| HPLC Elution (RP) | Elutes earlier (more polar) | Elutes later (more hydrophobic) |
Structural Logic Diagram
The following diagram illustrates the structural transformation and the steric stress inherent to the 11-cis configuration.
Caption: Structural comparison highlighting the modification of the head group while retaining the sterically hindered 11-cis geometry.
Part 2: Synthetic Pathways & Stability[1]
Synthesis Challenges
Synthesis of 11-cis-retinoids is non-trivial due to the thermodynamic preference for the all-trans isomer.
-
Acid Synthesis: Often achieved via stereoselective Wittig reactions or by hydrolyzing 11-cis-retinyl esters (though hydrolysis often induces isomerization).
-
Ester Synthesis: 11cRA-ME is typically synthesized from 11cRA using Diazomethane (
) or Trimethylsilyldiazomethane . Acid-catalyzed esterification (MeOH/H+) is risky due to acid-catalyzed isomerization of the polyene chain.
Stability Protocol (Self-Validating)
-
The "Red Light" Rule: Both compounds absorb UV/Blue light (approx. 340–360 nm). All handling must occur under dim red light (>600 nm).[1]
-
Thermal Isomerization: The 11-cis bond relaxes to all-trans at room temperature.
-
Storage: -80°C under Argon.
-
Solvents: Avoid halogenated solvents (e.g., chloroform) which can generate free radicals and catalyze isomerization.[1] Use peroxide-free THF or HPLC-grade Hexane.
-
Part 3: Biological Interface & Pharmacokinetics[1]
The methyl ester is frequently used to probe the Opsin binding pocket or Retinoid Binding Proteins (CRBP/CRALBP) .
Mechanism of Action[2][3]
-
11cRA (Acid):
-
Binding: Can bind to nuclear receptors (RARs) if the 11-cis isomerizes to all-trans or 9-cis intracellularly.
-
Transport: Requires carrier proteins (e.g., CRABP) or active transport due to the ionized carboxylate at physiological pH.[1]
-
-
11cRA-ME (Ester):
-
Membrane Permeability: Crosses cell membranes passively (high LogP).[1]
-
Prodrug Action: Intracellular esterases (e.g., Carboxylesterase 1) hydrolyze the ester back to the acid.[1]
-
Binding Probe: In vitro, it is used to test if a protein requires a salt bridge.[1] If the Acid binds but the Ester does not, the interaction is electrostatic (e.g., with an Arginine residue).[1] If both bind, the interaction is hydrophobic.[1]
-
Caption: Differential membrane transport and intracellular activation pathways for the acid versus the methyl ester.
Part 4: Experimental Protocols
HPLC Separation Methodology
Separating 11-cis from 13-cis and all-trans isomers is the critical analytical challenge. The Methyl Ester (ME) is often preferred for analysis because it eliminates peak tailing caused by the carboxyl group interacting with silica silanols.
Method A: Normal Phase (Best for Isomer Resolution)
-
Column: Silica (e.g., Zorbax Sil or Lichrosorb Si-60), 5 µm, 4.6 x 250 mm.[1]
-
Mobile Phase:
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Detection: UV at 350 nm (approximate
for 11-cis). -
Elution Order:
Method B: Reverse Phase (C18)
-
Column: C18 (e.g., Supleco Ascentis Express RP-Amide or ODS), 3 µm.[1]
-
Mobile Phase:
-
Acetonitrile / Water (containing 10mM Ammonium Acetate).[1]
-
-
Differentiation:
-
11cRA (Acid): Elutes early (Retention factor
). -
11cRA-ME (Ester): Elutes late (Retention factor
) due to methyl cap.
-
-
Why use RP? Better for biological matrices (plasma/tissue) where protein precipitation is needed.[1]
Synthesis of Methyl Ester (Micro-Scale Protocol)
Use this protocol to convert 11cRA to 11cRA-ME for GC/MS or binding confirmation.
-
Preparation: Dissolve 100 µg 11-cis-retinoic acid in 100 µL anhydrous ether in a brown glass vial (dim red light).
-
Derivatization: Add 50 µL of Trimethylsilyldiazomethane (2.0 M in hexanes).
-
Reaction: Add 10 µL of Methanol (catalyst). Evolution of
gas (bubbles) indicates reaction. -
Incubation: Let stand for 15 minutes at room temperature (in dark).
-
Quench: Add 10 µL Glacial Acetic Acid to destroy excess reagent (solution turns colorless).
-
Dry: Evaporate solvent under a stream of Argon.
-
Reconstitute: Dissolve in HPLC mobile phase immediately.
References
-
Kane, M. A., & Napoli, J. L. (2010).[1] Quantification of endogenous retinoids.[4][5][6] Methods in Molecular Biology, 652, 1-54.[1] Link
-
Rando, R. R. (2001).[1] The biochemistry of the visual cycle. Chemical Reviews, 101(7), 1881-1896.[1][7] Link[1]
-
Gundersen, T. E., et al. (2007).[1] Quantitative high-performance liquid chromatographic determination of retinoids in human serum using on-column methylation. Journal of Chromatography B, 854(1-2), 190-197.[1] Link
-
Palczewski, K. (2006).[1] G protein-coupled receptor rhodopsin. Annual Review of Biochemistry, 75, 743-767.[1] Link[1]
-
NIST Chemistry WebBook. (2025).[1] Retinoic acid, methyl ester Properties.[1][8][9] National Institute of Standards and Technology. Link
Sources
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- 3. researchgate.net [researchgate.net]
- 4. sciex.com [sciex.com]
- 5. sav.sk [sav.sk]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. LIPID MAPS [lipidmaps.org]
- 8. Retinoic acid, methyl ester (CAS 339-16-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. researchgate.net [researchgate.net]
literature review of 11-cis-retinoid derivatives in phototransduction
This technical guide provides a rigorous analysis of 11-cis-retinoid derivatives, focusing on their mechanistic role in phototransduction, structural modifications for therapeutic stability, and experimental validation.
Scope: Mechanistic Analysis, Structural Analogues, and Therapeutic Protocols Audience: Senior Researchers, Medicinal Chemists, and Pharmacologists
Part 1: Mechanistic Foundation & The Chromophore Switch
The fidelity of vertebrate vision hinges on the inverse agonism of 11-cis-retinal . Unlike typical GPCR ligands that bind and activate, 11-cis-retinal covalently binds to Lysine 296 (Lys296) of opsin via a protonated Schiff base (PSB), locking the receptor in an inactive conformation.
The Activation Trajectory
The transition from dark state to active Meta-II involves precise steric triggers. Derivatives are often designed to probe or bypass these specific checkpoints:
-
Steric Lock: 11-cis-retinal acts as a brace between Transmembrane (TM) helices 3, 5, and 6.
-
Photoisomerization: Photon absorption triggers rotation about the C11=C12 bond (femtoscond scale), generating high-energy all-trans intermediates (Batho-, Lumi-, Meta-I).
-
Helix Tilt: The steric clash of the all-trans isomer forces TM6 to tilt outward, exposing the cytoplasmic G-protein binding site.
Visualization: The Isomerization Logic
The following diagram delineates the causal flow from photon absorption to G-protein activation, highlighting where "Locked" and "Bypass" derivatives intervene.
Figure 1: Logic flow of GPCR activation via retinoid isomerization. Note the inhibitory role of locked analogues and the restorative entry point of 9-cis-retinal.
Part 2: Structural Derivatives & Functional Impact
Modifying the retinylidene polyene chain alters spectral tuning, thermal stability, and quantum yield.
9-cis-Retinal (The Therapeutic Bypass)
In conditions like Leber Congenital Amaurosis (LCA) , the RPE65 enzyme fails to re-isomerize all-trans back to 11-cis.[1][2]
-
Mechanism: 9-cis-retinal is thermodynamically more stable than 11-cis but less stable than all-trans. It spontaneously binds apo-opsin to form Isorhodopsin .
-
Efficacy: Isorhodopsin is photoactive but exhibits a hypsochromic shift (λmax ~487 nm vs 500 nm for Rhodopsin) and slightly reduced quantum efficiency (~0.22 vs 0.67).
-
Clinical Utility: Delivered as 9-cis-retinyl acetate (prodrug), it bypasses the defective RPE65, restoring rod function in Rpe65-/- models.
Locked Analogues (Mechanistic Probes)
To prove that isomerization drives activation, researchers synthesize "locked" derivatives.
-
C11=C12 Locked (5-membered ring): Prevents isomerization. Even under intense illumination, these derivatives do not activate Transducin, confirming that photon absorption alone (without atomic motion) is insufficient for signaling.
-
Applications: Used in NMR studies to map the "Dark State" constraints without risk of accidental bleaching.
Fluorinated Derivatives
Fluorine substitution probes the electrostatic environment of the binding pocket.
-
11-cis-12-fluororetinal: The strong electronegativity of fluorine alters the pKa of the Schiff base.
-
Metabolic Stability: Fluorination at metabolic soft spots (e.g., C19/C20 methyls) can retard degradation by retinoid dehydrogenases, prolonging half-life in vivo.
Data Summary: Derivative Comparison
| Derivative Class | Representative Compound | Interaction Type | λmax (nm) | Activation Capability | Primary Application |
| Native | 11-cis-retinal | Inverse Agonist | 500 | High (100%) | Natural Vision |
| Isomer Bypass | 9-cis-retinal | Inverse Agonist | 487 | Moderate (~70%) | LCA Therapy (RPE65 bypass) |
| Steric Lock | 11-cis-locked (C5-ring) | Antagonist | ~490 | None (0%) | Structural Biology (NMR/Crystal) |
| Electronic Probe | 11-cis-12-fluoro-retinal | Modified Inverse Agonist | 480-510 | Variable | Probing Schiff Base pKa |
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: In Vitro Opsin Regeneration Assay
Objective: Quantify the binding affinity and regeneration rate of a novel retinoid derivative with apo-opsin.
Prerequisites:
-
Apo-Opsin Source: ROS (Rod Outer Segments) from bleached bovine retina OR HEK293 cells expressing recombinant opsin (purified in DDM/LMNG detergent).
-
Spectrophotometer: UV-Vis with temperature control (20°C).
Workflow:
-
Baseline Correction:
-
Place apo-opsin sample (typically 2-5 µM) in the cuvette.
-
Record baseline spectrum (250–650 nm). Validation: Absence of peak at 500 nm confirms "Apo" state.
-
-
Derivative Addition:
-
Dissolve retinoid derivative in EtOH or DMF (Keep stock concentrated to ensure <1% v/v solvent in protein sample).
-
Add 1.5x molar excess of derivative to the cuvette under dim red light (Kodak Wratten #2).
-
-
Kinetic Monitoring:
-
Measure absorbance at expected λmax (e.g., 490-500 nm) every 30 seconds for 60 minutes.
-
Causality: The rise in absorbance follows pseudo-first-order kinetics, representing the formation of the Schiff base.
-
-
Hydroxylamine Challenge (Critical Validation Step):
-
Add neutral hydroxylamine (NH2OH) to final 50 mM.
-
Logic: NH2OH hydrolyzes random Schiff bases (non-specific binding) but cannot access the specific hydrophobic pocket of properly folded Rhodopsin.
-
Pass Criteria: If the 500 nm peak remains stable, the derivative is correctly bound in the pocket. If absorbance drops, the binding was non-specific.
-
Protocol B: The Visual Cycle Bypass (In Vivo Logic)
This diagram illustrates how 9-cis-retinoids bypass the RPE65 blockade in disease models.
Figure 2: Mechanism of action for 9-cis-retinyl acetate in bypassing RPE65 defects.
Part 4: References
-
Palczewski, K. (2006). G protein-coupled receptor rhodopsin.[3][4] Annual Review of Biochemistry.
-
Maeda, T., et al. (2009). Qlt091001, a 9-cis-retinal analog, is well-tolerated by retinas of mice with chromophore defects. Investigative Ophthalmology & Visual Science.
-
Kefalov, V. J., et al. (2005). Role of the visual cycle in rod and cone photoreceptor dark adaptation. Proceedings of the National Academy of Sciences.
-
Nakamichi, H., & Okada, T. (2006). Crystallographic analysis of primary visual photochemistry. Angewandte Chemie International Edition.
-
Crouch, R. K., et al. (1996). Retinal analogs: Probes for the function of the visual pigment. Photochemistry and Photobiology.[1][5][6]
Sources
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- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Mechanism of Rhodopsin Activation as Examined with Ring-constrained Retinal Analogs and the Crystal Structure of the Ground State Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Leber's congenital amaurosis and the role of gene therapy in congenital retinal disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cis Retinol oxidation regulates photoreceptor access to the retina visual cycle and cone pigment regeneration - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Topic: Stereoselective Synthesis Protocols for 11-cis-Retinoic Acid Methyl Ester
An Application Note and Protocol Guide
Abstract
The 11-cis-retinoid scaffold is of paramount importance in biological systems, most notably as the chromophore of rhodopsin, the photoreceptor protein central to the visual transduction cascade.[1] The synthesis of 11-cis-retinoids, including 11-cis-retinoic acid methyl ester, presents significant challenges due to the inherent instability of the sterically hindered C11-C12 cis-double bond.[1] This bond is susceptible to isomerization induced by light, heat, and acidic or basic conditions, which often leads to the formation of complex isomeric mixtures and low yields of the desired product.[1] This guide provides an in-depth analysis of robust and stereoselective synthetic strategies to overcome these challenges. We will detail field-proven protocols, explain the mechanistic rationale behind key transformations, and present data to guide researchers in the successful synthesis of this critical molecule.
Introduction: The Synthetic Challenge of the 11-cis Geometry
The visual cycle in vertebrates is a remarkable enzymatic process that regenerates 11-cis-retinal from its all-trans isomer after photoisomerization.[2][3] This biological feat, achieved by enzymes like RPE65, highlights the specific and crucial nature of the 11-cis geometry.[4] For chemists, replicating this stereoselectivity in the lab is a formidable task.
Traditional olefination methods, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, which are workhorses for C=C bond formation, have proven inefficient for directly installing the 11-cis double bond. These reactions often yield mixtures of isomers with the 11-cis product constituting 25% or less of the total, largely because the basic reaction conditions promote isomerization to the more thermodynamically stable trans isomers.[1]
Consequently, successful strategies have evolved to circumvent this issue by either:
-
Isomerizing a stable precursor: Photochemical isomerization of an all-trans retinoid can yield the 11-cis isomer, but this typically produces a mixture of various cis-isomers (e.g., 9-cis, 13-cis) requiring extensive purification.[5][6]
-
Constructing the key bond via modern organometallic chemistry: Convergent approaches using metal-catalyzed cross-coupling reactions offer high stereospecificity.[7]
-
Stereoselectively reducing a triple bond: The most effective strategies often involve the synthesis of a more stable 11-yne (alkyne) retinoid precursor, followed by a stereoselective semi-hydrogenation to furnish the desired Z-alkene.[1]
This guide will focus on the latter two chemical approaches, which offer superior control and scalability for laboratory synthesis.
Strategic Protocol I: Semi-Hydrogenation of an 11-Yne Precursor
This strategy is one of the most effective and general non-photochemical methods for preparing 11-cis-retinoids. The core principle involves the construction of a retinoid backbone containing a C11-C12 triple bond, which is then stereoselectively reduced to the cis-double bond in the final stages of the synthesis. The use of an alkyne precursor avoids the problem of premature isomerization.
Causality and Experimental Choices
The key to this protocol's success is the final reduction step. Lindlar's catalyst, a standard for alkyne to cis-alkene reduction, can be sluggish and inefficient for this sterically hindered substrate. An alternative and highly effective method is a zinc-mediated reduction. The use of copper/silver-activated zinc dust provides a mild and highly selective system for this transformation, yielding the 11-cis isomer with high fidelity.[1]
Workflow Diagram: 11-Yne Reduction Strategy
Caption: Workflow for the synthesis of 11-cis-retinoic acid methyl ester via an 11-yne precursor.
Detailed Experimental Protocol (Adapted from Borhan et al.[1])
Step 1: Synthesis of the 11-Yne Retinol Precursor This multi-step process typically starts from β-ionone and builds the polyene chain using standard olefination and coupling reactions, culminating in an 11-yne retinoid structure. The exact route to this precursor can vary, but the crucial intermediate is the 11-yne retinoid.
Step 2: Activated Zinc Reduction (Semi-Hydrogenation)
-
Prepare activated zinc: Stir zinc dust (10 eq) in a 10% HCl solution for 2 minutes. Filter and wash successively with water, ethanol, and diethyl ether. Dry under vacuum.
-
In a separate flask, stir the activated zinc in an aqueous solution of CuSO4 (0.1 M) for 30 minutes, followed by an aqueous solution of AgNO3 (0.1 M) for 30 minutes. Filter, wash with water, ethanol, and ether, and dry under vacuum.
-
Dissolve the 11-yne-retinol precursor (1 eq) in a suitable solvent (e.g., methanol/water).
-
Add the freshly prepared Cu/Ag-activated zinc (excess) to the solution.
-
Stir the reaction mixture vigorously under an inert atmosphere (Argon) at room temperature. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the zinc.
-
Extract the filtrate with a nonpolar solvent (e.g., hexane or ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the resulting 11-cis-retinol by flash chromatography on silica gel, taking care to protect the product from light.
Step 3: Oxidation to 11-cis-Retinoic Acid
-
Dissolve the purified 11-cis-retinol (1 eq) in a suitable solvent (e.g., dichloromethane).
-
Add an oxidizing agent. A two-step oxidation is common: first to the aldehyde, then to the acid. For example, use manganese dioxide (MnO2) to get 11-cis-retinal, followed by oxidation with sodium chlorite (NaClO2).
-
Stir the reaction at room temperature, protected from light. Monitor by TLC.
-
Upon completion, quench the reaction appropriately and work up to isolate the crude 11-cis-retinoic acid.
Step 4: Methyl Esterification
-
Dissolve the crude 11-cis-retinoic acid in a solvent mixture like toluene/methanol.
-
Add a methylating agent. A safe and effective option is (trimethylsilyl)diazomethane (TMS-diazomethane), added dropwise at 0 °C until a persistent yellow color is observed.
-
Quench any excess reagent with a few drops of acetic acid.
-
Remove the solvent under reduced pressure.
-
Purify the final product, 11-cis-retinoic acid methyl ester, by preparative HPLC.
Data Summary
| Step | Transformation | Key Reagents | Typical Yield | Stereoselectivity (11-cis:trans) |
| 2 | 11-Yne to 11-cis-ene | Activated Zn (Cu/Ag) | High | >13:1[1] |
| 3 | Alcohol to Acid | MnO2, NaClO2 | Good | Isomerization is minimal |
| 4 | Acid to Methyl Ester | TMS-diazomethane | Quantitative | No isomerization |
Strategic Protocol II: Palladium-Catalyzed Cross-Coupling
A highly convergent and stereospecific alternative involves the use of modern cross-coupling chemistry, such as the Suzuki-Miyaura or Stille reactions.[7] This approach constructs the C10-C11 or C12-C13 bond, uniting two smaller fragments while preserving the pre-defined stereochemistry of each piece.
Principle and Rationale
The power of this method lies in its convergence and stereochemical control. The required 11-cis geometry is pre-installed in one of the coupling partners as a stable (Z)-1-alkenylmetal species.[7] Palladium-catalyzed cross-coupling reactions are known for their high fidelity in preserving the stereochemistry of the double bonds in both the organometallic reagent and the vinyl halide/triflate partner. This avoids the use of harsh conditions that could cause isomerization of the final polyene system.
Generalized Workflow: Suzuki-Miyaura Coupling
Caption: Convergent synthesis of the 11-cis-retinoid backbone via Suzuki-Miyaura cross-coupling.
Protocol Outline
-
Synthesis of Coupling Partners: Prepare the two key fragments:
-
Fragment A: A trans-polyenyl electrophile, such as a vinyl iodide or triflate, containing the β-ionone ring system.
-
Fragment B: A (1Z,3E)-pentadienyl boronate or stannane. The Z-geometry of the terminal double bond in this fragment is crucial as it will become the 11-cis bond in the final product.
-
-
Cross-Coupling Reaction:
-
Dissolve the vinyl halide (Fragment A, 1 eq) and the organoborane (Fragment B, ~1.2 eq) in a suitable solvent system (e.g., THF/water).
-
Add a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3 or K3PO4).
-
Heat the reaction mixture under an inert atmosphere until completion, monitoring by HPLC.
-
Perform an aqueous workup, extract with an organic solvent, and purify by column chromatography.
-
-
Final Transformations: Convert the resulting retinoid from the coupling reaction to the target methyl ester using the oxidation and esterification steps described in Protocol I.
Characterization and Purification
Due to the light-sensitive nature of retinoids, all manipulations should be performed under amber or red light, and solvents should be degassed.
-
Purification: High-Performance Liquid Chromatography (HPLC) is the method of choice for separating cis/trans isomers of retinoids. A normal-phase column (e.g., silica) is often used to achieve baseline separation of the 11-cis isomer from other isomers like all-trans, 9-cis, and 13-cis.
-
Characterization:
-
¹H NMR: The proton signals in the olefinic region are highly diagnostic for confirming the stereochemistry of the double bonds.
-
UV-Vis Spectroscopy: The λmax value for 11-cis-retinoids is characteristically different from the all-trans isomer.
-
Mass Spectrometry: Confirms the molecular weight of the final product.
-
Conclusion
The stereoselective synthesis of 11-cis-retinoic acid methyl ester is a challenging but achievable goal. While classical olefination methods are often low-yielding, modern synthetic strategies provide excellent control and efficiency. The semi-hydrogenation of an 11-yne precursor offers a robust and general route, while palladium-catalyzed cross-coupling provides a highly convergent and stereospecific alternative. The choice of protocol will depend on the specific starting materials available and the scale of the synthesis. Careful execution of the experimental procedures, coupled with rigorous purification and characterization under light-protected conditions, is essential for obtaining the target molecule in high isomeric purity.
References
- The biochemical and structural basis for trans-to-cis isomerization of retinoids in the chemistry of vision. PMC.
- Highly convergent, stereospecific synthesis of 11-cis-retinoids by metal-catalyzed cross-coupling reactions of (Z)-1-alkenylmetals. PubMed.
- Efficient Synthesis of 11-cis-Retinoids. Columbia University.
- Identification and Study of Two New 11-cis-Retinyl Ester Synthases in the Retina. IOVS.
- Z-isomerization of retinoids through combination of monochromatic photoisomerization and metal c
- Photodecomposition and Phototoxicity of N
- Stereochemical inversion at C-15 accompanies the enzymatic isomerization of all-trans- to 11-cis-retinoids. PubMed.
- Identification of the 11-cis-specific retinyl-ester synthase in retinal Müller cells as multifunctional O-acyltransferase (MF
- Identification of the 11-cis-specific retinyl-ester synthase in retinal Müller cells as multifunctional O-acyltransferase (MF
- Isomerization of 11-cis-retinoids to all-trans-retinoids in vitro and in vivo. PubMed - NIH.
- Shedding new light on the gener
- Structural biology of 11-cis-retinaldehyde production in the classical visual cycle. Journal unavailable.
- Theoretical Study of the Photoisomerization Mechanism of All-Trans-Retinyl Acetate.
- Isomerization of 11-cis-Retinoids to All-trans-retinoids in Vitro and in Vivo. PMC - NIH.
- Optimization of the enzymatic production of 11-cis-retinal in RPE under...
- Isomerization of 11-cis-Retinoids to All-trans-retinoids in Vitro and in Vivo. PMC - NIH.
- Identification of the 11-cis-specific retinyl-ester synthase in retinal Müller cells as multifunctional O-acyltransferase (MF
Sources
- 1. columbia.edu [columbia.edu]
- 2. The biochemical and structural basis for trans-to-cis isomerization of retinoids in the chemistry of vision - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isomerization of 11-cis-Retinoids to All-trans-retinoids in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Z-isomerization of retinoids through combination of monochromatic photoisomerization and metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Highly convergent, stereospecific synthesis of 11-cis-retinoids by metal-catalyzed cross-coupling reactions of (Z)-1-alkenylmetals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 11-cis-Retinoic Acid Methyl Ester as a Reference Standard in Chromatography
Introduction: The Critical Role of 11-cis-Retinoic Acid and the Utility of its Methyl Ester as a Reference Standard
11-cis-retinoic acid is a pivotal, naturally occurring retinoid, an isomer of retinoic acid, which belongs to the vitamin A family. Its significance is deeply rooted in the biochemistry of vision, where it plays a crucial role in the visual cycle, the complex enzymatic pathway that regenerates the chromophore 11-cis-retinal, essential for light detection in the retina. Beyond its role in vision, 11-cis-retinoic acid is also implicated in various other biological processes, including gene regulation and cellular differentiation.
The inherent instability of retinoids, which are susceptible to isomerization and degradation by light, heat, and oxygen, presents a significant analytical challenge.[1][2] For accurate and reproducible quantification in research, drug development, and quality control, a stable and well-characterized reference standard is paramount. The methyl ester of 11-cis-retinoic acid offers a more stable alternative to the free acid, making it an excellent candidate for a reference standard in chromatographic applications such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, preparation, and utilization of 11-cis-retinoic acid methyl ester as a reference standard.
Physicochemical Properties and Handling of 11-cis-Retinoic Acid Methyl Ester
Understanding the inherent properties of 11-cis-retinoic acid methyl ester is fundamental to its effective use as a reference standard.
1.1. Chemical Structure and Properties
-
Molecular Formula: C₂₁H₃₀O₂
-
Molecular Weight: 314.47 g/mol
-
Appearance: Typically a crystalline solid or an oil.
-
Solubility: Soluble in organic solvents such as methanol, ethanol, acetonitrile, and chloroform. Sparingly soluble in water.
-
UV-Vis Absorption: Exhibits a characteristic UV absorption spectrum with a maximum absorbance (λmax) around 340-360 nm in methanol, which is crucial for its detection and quantification by UV-Vis spectrophotometry and HPLC with UV detection.
1.2. Critical Handling and Storage Procedures
The stability of the 11-cis-retinoic acid methyl ester reference standard is contingent upon strict adherence to proper handling and storage protocols.
-
Light Sensitivity: All work with the standard should be performed under subdued light conditions, preferably using amber-colored glassware or light-blocking tubes.[3] Exposure to direct sunlight or strong artificial light can induce isomerization to other stereoisomers, compromising the integrity of the standard.
-
Oxygen Sensitivity: The polyunsaturated chain of the retinoid is prone to oxidation. Solutions should be prepared with degassed solvents, and the headspace of vials should be purged with an inert gas like nitrogen or argon before sealing.
-
Temperature Stability: The reference standard, both in solid form and in solution, should be stored at low temperatures, ideally at -20°C or -80°C, to minimize degradation.[1]
-
Solvent Purity: High-purity, HPLC-grade solvents are essential to prevent the introduction of impurities that could interfere with the analysis or degrade the standard.
Preparation of Standard Solutions
Accurate preparation of standard solutions is the cornerstone of quantitative analysis. The following protocol outlines the steps for preparing a stock and working standard solutions of 11-cis-retinoic acid methyl ester.
2.1. Materials and Equipment
-
11-cis-retinoic acid methyl ester reference standard (of known purity)
-
Amber-colored volumetric flasks (Class A)
-
Calibrated analytical balance
-
HPLC-grade methanol or ethanol
-
Inert gas (nitrogen or argon)
-
Pipettes and tips
2.2. Protocol for Preparation of a Stock Standard Solution (e.g., 1 mg/mL)
-
Allow the sealed vial of 11-cis-retinoic acid methyl ester to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Accurately weigh a suitable amount (e.g., 10 mg) of the reference standard using a calibrated analytical balance.
-
Quantitatively transfer the weighed standard to a 10 mL amber-colored volumetric flask.
-
Add a small amount of HPLC-grade methanol to dissolve the standard completely. Gentle sonication in a cool water bath can aid dissolution.
-
Once dissolved, bring the solution to the mark with methanol.
-
Cap the flask and invert it several times to ensure homogeneity.
-
Purge the headspace of the flask with an inert gas before sealing.
-
Label the flask clearly with the compound name, concentration, solvent, preparation date, and initials of the analyst.
-
Store the stock solution at -20°C or below.
2.3. Protocol for Preparation of Working Standard Solutions
Working standard solutions for calibration curves are prepared by serial dilution of the stock solution.
-
Allow the stock solution to equilibrate to room temperature.
-
Using calibrated pipettes, perform serial dilutions of the stock solution with the appropriate mobile phase or a solvent compatible with the chromatographic system to prepare a series of working standards at desired concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
Use amber-colored volumetric flasks for all dilutions.
-
Purge the headspace of each flask with inert gas before sealing.
-
Prepare fresh working standards daily for optimal accuracy.
Chromatographic Analysis: HPLC Method
High-Performance Liquid Chromatography is the most common technique for the analysis of retinoids.[4][5][6] The following provides a robust starting point for method development and validation.
3.1. Recommended HPLC System and Conditions
A typical HPLC system for retinoid analysis consists of a pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).
| Parameter | Recommended Condition | Rationale |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good separation of nonpolar to moderately polar compounds like retinoid esters. |
| Mobile Phase | Isocratic: Methanol/Water (e.g., 85:15 v/v) or Acetonitrile/Water | Simple, robust, and provides good resolution for many retinoid isomers.[7] |
| Gradient: Acetonitrile/Water with 0.1% Formic Acid | Offers flexibility for separating complex mixtures of retinoids with varying polarities.[4] | |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides good efficiency and reasonable run times. |
| Column Temperature | 25°C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10-20 µL | A typical injection volume for standard analytical HPLC. |
| Detection Wavelength | ~350 nm (or λmax of the standard) | Provides high sensitivity for retinoids. A DAD allows for spectral confirmation. |
3.2. System Suitability Testing (SST)
Before any sample analysis, it is crucial to perform a system suitability test to ensure that the chromatographic system is performing adequately.[8]
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, which is important for accurate integration. |
| Theoretical Plates (N) | N > 2000 | Indicates column efficiency and the ability to produce sharp peaks. |
| Repeatability (%RSD) | %RSD ≤ 2.0% for 5-6 replicate injections | Demonstrates the precision of the system for retention time and peak area. |
| Resolution (Rs) | Rs > 2.0 (if separating from other isomers) | Ensures baseline separation between closely eluting peaks. |
3.3. Protocol for a Typical HPLC Run
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure no carryover or system contamination.
-
Inject the working standard solutions in increasing order of concentration to generate a calibration curve.
-
Inject a mid-concentration standard multiple times (e.g., 5-6 times) to assess system suitability.
-
Inject the unknown samples.
-
Periodically inject a check standard (a mid-concentration standard) to monitor system performance throughout the run.
Quantitative Analysis
The concentration of 11-cis-retinoic acid methyl ester in a sample is determined by comparing its peak area to the calibration curve generated from the reference standards.
4.1. Calibration Curve
-
Plot the peak area of the 11-cis-retinoic acid methyl ester standard against its known concentration for each point on the calibration curve.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).
-
A good calibration curve should have an R² value ≥ 0.995.
4.2. Calculation of Concentration
The concentration of the analyte in the sample can be calculated using the following formula:
Concentration = (Sample Peak Area - y-intercept) / slope
Remember to account for any dilution factors used during sample preparation.
Method Validation
For use in regulated environments, the analytical method must be validated according to ICH guidelines or other relevant regulatory standards. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[5]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[9]
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.[5]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[5]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[9]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Application in Gas Chromatography-Mass Spectrometry (GC-MS)
While HPLC is more common for retinoid analysis due to their thermal lability, GC-MS can be employed, particularly for the more stable esterified forms. The methyl ester is well-suited for GC-MS analysis.
6.1. GC-MS Considerations
-
Derivatization: 11-cis-retinoic acid methyl ester is already derivatized, making it suitable for direct injection.
-
Column: A low-polarity capillary column (e.g., DB-1 or DB-5) is typically used.
-
Injection: A splitless or on-column injection is preferred to minimize thermal degradation in the injector.
-
Mass Spectrometry: Electron ionization (EI) will produce a characteristic fragmentation pattern that can be used for identification and quantification.
Visualizations and Workflows
7.1. Experimental Workflow for HPLC Analysis
Caption: Workflow for using 11-cis-retinoic acid methyl ester in HPLC.
7.2. Chemical Structure of 11-cis-Retinoic Acid Methyl Ester
Caption: Structure of 11-cis-retinoic acid methyl ester.
Conclusion
The use of 11-cis-retinoic acid methyl ester as a reference standard provides a reliable and stable means for the accurate quantification of this important retinoid in various matrices. Success in its application hinges on a thorough understanding of its chemical properties, strict adherence to proper handling and storage procedures, and the implementation of a well-validated chromatographic method with appropriate system suitability checks. The protocols and guidelines presented in this application note offer a robust framework for researchers and scientists to achieve accurate and reproducible results in their analytical endeavors.
References
-
Kaylor, J. J., Cook, J. D., Makshanoff, J., Bischoff, N., Yong, J., & Travis, G. H. (2014). Identification of the 11-cis-specific retinyl-ester synthase in retinal Müller cells as multifunctional O-acyltransferase (MFAT). Proceedings of the National Academy of Sciences, 111(18), 6666–6671. [Link]
-
Jadhav, S. B., Shingare, P. B., & Show, P. L. (2022). Stability Indicating HPLC Method Development for a Marketed Retinol Acetate. Impactfactor, 8(11), 23-31. [Link]
-
Fajri, F. (2018). Development and Validation Method for Simultaneous Analysis of Retinoic Acid, Hydroquinone and Corticosteroid in Cream Formula by HPLC-PDA. Rasayan Journal of Chemistry, 11(3), 1165-1172. [Link]
-
SCIEX. (n.d.). Sensitive and accurate quantitation of retinoic acid isomers in biological samples. [Link]
-
Choudhary, A. (n.d.). System Suitability in HPLC Analysis. Pharmaguideline. [Link]
-
Schweigert, F. J., Steinhagen, B., & Raila, J. (2009). Qualitative and quantitative analysis of retinol, retinyl esters, tocopherols and selected carotenoids out of various internal organs form different species by HPLC. Analyst, 134(11), 2269-2275. [Link]
-
Vállez-Gomis, V., et al. (2022). Simultaneous Quantification of Vitamin A and Derivatives in Cosmetic Products by Liquid Chromatography with Ultraviolet Detection. Molecules, 27(3), 967. [Link]
-
Kaylor, J. J., et al. (2013). Identification and Study of Two New 11-cis-Retinyl Ester Synthases in the Retina. Investigative Ophthalmology & Visual Science, 54(15), 3510-3510. [Link]
-
Driomina, E. S., et al. (2005). HPLC separation of retinoids for 1-month-old 11-cis-rdh mice. Vision research, 45(24), 3041-3048. [Link]
-
Hidayatullah, A., et al. (2024). Development and Validation of Analysis Methods for Retinoids, Arbutin, Nicotinamide in HPLC Cosmetics. Jurnal Multidisiplin Madani, 4(7), 939-948. [Link]
-
Schweigert, F. J., Steinhagen, B., & Raila, J. (2009). Qualitative and quantitative analysis of retinol, retinyl esters, tocopherols and selected carotenoids out of various internal organs from different species by HPLC. Analytical Methods, 1(2), 126-132. [Link]
-
Li, W., et al. (2014). Validation of a Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry Method for Determination of All-Trans Retinoic Acid in Human Plasma and Its Application to a Bioequivalence Study. Molecules, 19(1), 1034-1045. [Link]
-
Ibañez, G. A., & Escandar, G. M. (2015). Rapid determination of retinoic acid and its main isomers in plasma by second-order high-performance liquid chromatography data. Analytical and bioanalytical chemistry, 407(1), 293-301. [Link]
-
NIST. (n.d.). Retinoic acid, methyl ester. NIST Chemistry WebBook. [Link]
-
Axios Research. (n.d.). all-trans Retinoic Acid Methyl Ester. [Link]
-
Driomina, E. S., et al. (2001). Disruption of the 11-cis-Retinol Dehydrogenase Gene Leads to Accumulation of cis-Retinols and cis-Retinyl Esters. Journal of Biological Chemistry, 276(3), 1935-1940. [Link]
-
Carlucci, G., et al. (2000). Analysis and stability study of retinoids in pharmaceuticals by LC with fluorescence detection. Il Farmaco, 55(8), 554-558. [Link]
-
Carlucci, G., et al. (2000). Analysis and stability study of retinoids in pharmaceuticals by LC with fluorescence detection. Il Farmaco, 55(8), 554-558. [Link]
-
Chen, B. H., & Chen, Y. C. (1995). Rapid measurement of retinol, retinal, 13-cis-retinoic acid and all-trans-retinoic acid. Journal of food and drug analysis, 3(4), 8. [Link]
- Chandraratna, R. A. (1998). U.S. Patent No. 5,808,120. Washington, DC: U.S.
Sources
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- 3. impactfactor.org [impactfactor.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. japsonline.com [japsonline.com]
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Application Note: High-Fidelity Delivery of 11-cis-Retinoic Acid Methyl Ester to Retinal Organoids
Executive Summary & Scientific Context
This Application Note details the protocol for the solubilization, conjugation, and delivery of 11-cis-retinoic acid methyl ester (11-cis-RA-ME) to human induced pluripotent stem cell (hiPSC)-derived retinal organoids (ROs).
Critical Scientific Distinction: While 9-cis-retinal or 11-cis-retinal (aldehydes) are the standard chromophores required to restore light sensitivity (phototransduction) in organoids lacking a functional Retinal Pigment Epithelium (RPE), 11-cis-retinoic acid methyl ester is a distinct retinoid derivative. It is typically utilized in studies investigating:
-
Non-canonical Retinoid Signaling: Investigating isomer-specific activation of nuclear receptors (RAR/RXR).
-
Metabolic Flux: Assessing intracellular esterase activity and subsequent retinoid metabolism.
-
Stability Studies: Using the methyl ester as a more lipophilic, oxidation-resistant prodrug compared to the volatile aldehyde or free acid forms.
Note: If your primary goal is solely to restore electrophysiological light responses (ERG) in photoreceptors, 9-cis-retinal is the industry standard due to its stability and direct binding to opsins. If using 11-cis-RA-ME for this purpose, you are relying on intracellular hydrolysis and reduction, which requires specific enzymatic machinery (carboxylesterases and retinol dehydrogenases) that must be validated in your specific cell line.
Mechanism of Action & Delivery Strategy
Retinoids are hydrophobic and susceptible to rapid photo-isomerization and oxidation. Direct addition to cell culture media often leads to precipitation or degradation. This protocol utilizes a BSA-conjugation method to mimic the physiological transport of retinoids (similar to Interphotoreceptor Retinoid-Binding Protein, IRBP) and ensure bioavailability.
Pathway Diagram: Retinoid Delivery & Metabolism
The following diagram illustrates the delivery workflow and potential intracellular fate of 11-cis-RA-ME.
Figure 1: Workflow for the delivery of 11-cis-RA-ME and its intracellular processing. Note that conversion to the visual chromophore (Retinal) is not the primary pathway for Retinoic Acid derivatives.
Reagents & Equipment
| Component | Specification | Purpose |
| 11-cis-Retinoic Acid Methyl Ester | >95% Purity (HPLC) | Target Compound |
| Solvent | Anhydrous DMSO (Dimethyl Sulfoxide) | Primary solubilization |
| Carrier Protein | Fatty Acid-Free BSA (Bovine Serum Albumin) | Stabilizes hydrophobic retinoid in aqueous media |
| Base Media | DMEM/F12 or Neurobasal (Phenol Red-Free preferred) | Incubation medium |
| Lighting | Dim Red Light (>600nm) | Prevents photo-isomerization |
| Vessels | Amber tubes / Aluminum foil | Light protection |
Detailed Protocol
Phase 1: Preparation of Stock Solutions (Day 0)
Critical: All steps must be performed under dim red light. Do not expose retinoids to white light or UV.
-
Calculate Mass: Determine the mass of 11-cis-RA-ME required.
-
Formula: MW ≈ 314.46 g/mol .
-
Target Stock Concentration: 10 mM .
-
-
Solubilization: Dissolve the powder in anhydrous DMSO.
-
Tip: Minimize air exposure. Purge the vial with Nitrogen or Argon gas before resealing to prevent oxidation.
-
-
Storage: Aliquot into light-proof (amber) vials (10-20 µL per vial) and store at -80°C .
-
Shelf Life: 6 months at -80°C. Avoid freeze-thaw cycles.
-
Phase 2: BSA-Conjugation (Day of Experiment)
Direct addition of DMSO stock to media can cause precipitation. We use a "solvent-drop" method into BSA.
-
Prepare Carrier Solution: Dissolve Fatty Acid-Free BSA in PBS to create a 10% (w/v) BSA solution . Filter sterilize (0.22 µm).
-
Conjugation Step:
-
Place 90 µL of the 10% BSA solution in a microcentrifuge tube.
-
Under red light, thaw one aliquot of 10 mM 11-cis-RA-ME stock.
-
Slowly add 10 µL of the retinoid stock to the BSA solution while vortexing gently.
-
Result: 1 mM Retinoid-BSA intermediate stock (10% DMSO).
-
Incubation: Incubate in the dark at Room Temperature for 15 minutes to allow binding.
-
Phase 3: Organoid Treatment
-
Dilution: Dilute the 1 mM Retinoid-BSA intermediate into pre-warmed organoid maintenance media (e.g., DMEM/F12 + B27) to reach the final working concentration.
-
Standard Working Concentration: 1 µM - 5 µM .
-
Example: Add 1 µL of 1 mM intermediate to 1 mL of Media = 1 µM final.
-
-
Application:
-
Remove 50% of the old media from the organoid culture.
-
Gently add the fresh retinoid-supplemented media.
-
-
Incubation Duration:
-
Acute Studies: 2–4 hours (for uptake/metabolism).
-
Chronic Studies: Replenish every 48 hours (freshly prepared) for 7–14 days.
-
Validation & Quality Control
To ensure the protocol is working, you must validate uptake and stability.
A. HPLC Validation (Essential)
Since 11-cis-RA-ME is unstable, you must verify it hasn't isomerized to all-trans during handling.
-
Method: Extract media or cell lysate with hexane/ethyl acetate.
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile:Water (85:15) + 0.1% Formic Acid.
-
Detection: UV at 340-360 nm.
-
Success Metric: >85% retention of the cis isomer peak.
B. Functional Readouts (Dependent on Goal)
| Assay | Target Outcome | Notes |
| qRT-PCR | Upregulation of CYP26A1, RARβ | Indicates successful release of Retinoic Acid and nuclear signaling. |
| Calcium Imaging | Response to light flashes | Unlikely to succeed with 11-cis-RA-ME unless the cell can reduce it to Retinal. Use 9-cis-Retinal as a positive control. |
| Mass Spectrometry | Detection of intracellular 11-cis-RA | Confirms cellular uptake and ester hydrolysis. |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Precipitation in Media | High hydrophobicity; insufficient BSA carrier. | Increase BSA concentration in the intermediate step; ensure slow, dropwise addition of DMSO stock. |
| Loss of Isomer Purity | Light exposure or thermal isomerization. | Strictly use dim red light (<10 lux); keep stocks at -80°C; work on ice where possible. |
| Toxicity (Cell Death) | Retinoid toxicity (surfactant effect or signaling). | Titrate concentration down to 0.1 µM or 0.5 µM. Retinoids are potent morphogens. |
| No Biological Effect | Ester not hydrolyzing. | Verify expression of Carboxylesterases (CES1/CES2) in your organoid stage via RNA-seq. |
References
-
Retinal Organoid Differentiation & Retinoid Supplementation
-
Zhong, X., et al. (2014).[1] Generation of three-dimensional retinal tissue with functional photoreceptors from human iPSCs. Nature Communications.
-
-
9-cis-Retinal vs. Other Retinoids in Organoids (Comparative Protocol)
-
Retinoid Chemistry & Isomerization
-
Kiser, P. D., et al. (2014).[3] Chemistry of the Retinoid (Visual) Cycle. Chemical Reviews.
-
-
Protocol for Retinoid Delivery (BSA Method)
- Goncalves, M. B., et al. (2019). A protocol for the delivery of lipophilic molecules to the retina. Methods in Molecular Biology.
-
(Generalized lipophilic delivery concept).
Disclaimer: This protocol describes the handling of 11-cis-retinoic acid methyl ester.[4] Researchers should verify the specific biochemical utility of this ester for their experimental goals, as 9-cis-retinal remains the gold standard for restoring visual pigment function.
Sources
storage and preservation of 11-cis-retinoic acid methyl ester samples
Application Note: Preservation and Storage Protocols for 11-cis-Retinoic Acid Methyl Ester
Abstract & Scope
11-cis-retinoic acid methyl ester (11-cis-RAME) is a critical retinoid derivative used primarily in the study of the visual cycle (chromophore regeneration), gene transcription via RAR/RXR pathways, and cellular differentiation. Unlike its all-trans counterpart, the 11-cis isomer is thermodynamically unstable and possesses a high steric strain that drives spontaneous isomerization to the all-trans form. Furthermore, the conjugated polyene chain renders the molecule highly susceptible to oxidative degradation.
This Application Note defines the Gold Standard protocols for handling 11-cis-RAME. It moves beyond generic "store at -20°C" advice to provide a mechanistic, self-validating framework for maintaining >98% isomeric purity over extended periods.
Physicochemical Vulnerability Profile
To preserve the sample, one must understand the mechanisms of its destruction.
| Failure Mode | Mechanism | Trigger | Prevention Strategy |
| Photo-Isomerization | Photons < 550 nm (UV, Blue, Green light). | Strict Red Light (>620 nm) environment. | |
| Oxidative Cleavage | Free radical attack on the polyene chain, leading to epoxides and chain cleavage. | Atmospheric Oxygen ( | Argon/Nitrogen overlay; BHT (optional); Amber Glass. |
| Hydrolysis | Cleavage of the methyl ester bond to free 11-cis-retinoic acid. | Moisture ( | Anhydrous solvents; Desiccated storage. |
| Adsorption | Lipophilic molecule partitions into plastic surfaces. | Polypropylene/Polystyrene containers. | Glass or Teflon vessels only. |
Core Protocol 1: Environmental Control
Rationale: 11-cis-RAME can isomerize within seconds under fluorescent lab lighting.
The "Dark Room" Standard
Do not rely on "low light." You must use specific wavelengths.[1]
-
Lighting: Use Red LED lamps with a cutoff wavelength of >620 nm .
-
Verification: If you can distinguish colors (blue/green) on a label, the lighting is unsafe.
-
Screens: Cover all computer monitors with red acetate film or turn them off.
Inert Atmosphere
Oxygen is the silent destroyer of retinoids.
-
Gas Source: High-purity Argon (Ar) is superior to Nitrogen (
) because it is heavier than air, forming a more stable "blanket" over the sample in the vial. -
Technique: Gently flow gas over the liquid surface for 10–15 seconds before capping. Do not bubble through the solution vigorously, as this evaporates the solvent.
Core Protocol 2: Receipt and Solid-State Storage
Workflow Diagram: Receipt to Storage
This diagram outlines the decision logic for handling incoming samples to minimize thermal and photonic stress.
Caption: Logical workflow for the receipt and initial processing of 11-cis-RAME to prevent condensation-induced hydrolysis and photo-isomerization.
Detailed Steps:
-
Equilibration: Upon receipt, place the sealed container in a desiccator at room temperature for 1 hour. Why? Opening a cold vial causes atmospheric moisture to condense inside, accelerating hydrolysis.
-
Vessel Selection: Use Amber Borosilicate Glass vials with Teflon-lined caps. Never use plastic Eppendorf tubes for long-term storage; retinoids leach into the plastic, altering concentration.
-
Aliquoting: If the quantity is large (>1 mg), divide the solid into single-use aliquots to avoid repeated freeze-thaw cycles.
-
Sealing: Purge headspace with Argon, cap tightly, wrap with Parafilm, and over-wrap with aluminum foil.
-
Temperature: Store at -80°C . Stability is >2 years at -80°C, compared to ~6 months at -20°C.
Core Protocol 3: Solubilization and Stock Preparation
Critical Note: 11-cis-RAME is hydrophobic. It is insoluble in water.[2]
Solvent Compatibility Table
| Solvent | Solubility | Application | Storage Stability |
| DMSO (Anhydrous) | High (~20-40 mg/mL) | Cell Culture / Biology | High (-80°C) |
| Ethanol (Absolute) | Moderate (~5 mg/mL) | Spectroscopy (UV-Vis) | Low (Evaporates) |
| Hexane / Heptane | Moderate | HPLC Analysis | Moderate |
| Acetone | High | Cleaning / Synthesis | Low (Peroxides) |
Preparation Protocol:
-
Calculate: Determine the volume needed for a high-concentration stock (e.g., 10 mM or 50 mM). Dilute solutions degrade faster than concentrated ones.
-
Dissolve: Add anhydrous DMSO or Ethanol to the vial under Red Light. Vortex gently.
-
Aliquot: Immediately dispense into amber glass vials (e.g., 50 µL aliquots).
-
Purge & Freeze: Argon purge, cap, flash freeze in liquid nitrogen (optional but recommended), and store at -80°C.
Core Protocol 4: Quality Control (Self-Validating Systems)
How do you know your sample is still 11-cis and not all-trans? You must validate before key experiments.
Method A: UV-Vis Spectroscopy (Rapid Check)
The absorption spectrum of 11-cis retinoids is distinct from all-trans.
-
Procedure: Dilute a small aliquot in Ethanol (approx. 5-10 µM).
-
Metric:
- Shift: All-trans-retinoic acid derivatives typically absorb at 350–360 nm . The 11-cis isomer is typically blue-shifted (hypsochromic) to 340–348 nm (solvent dependent).
-
Absorbance Ratio: If you see a shoulder developing >360 nm, isomerization has occurred.
Method B: HPLC (Definitive Validation)
-
Column: Normal Phase Silica (e.g., LiChrosorb Si-60) or C18 Reversed Phase.
-
Mobile Phase (Normal): Hexane : Ethyl Acetate (isocratic, e.g., 95:5).
-
Mobile Phase (Reverse): Methanol : Water (buffered with Ammonium Acetate).
-
Detection: UV at 340 nm.
-
Expected Result: 11-cis elutes before all-trans in normal phase chromatography due to the bent geometry being less retained by the planar silica surface (though this varies by specific column chemistry; always run an all-trans standard for comparison).
Degradation Pathway Diagram
Caption: The primary degradation pathways. Light drives the transition to the excited state, relaxing into the thermodynamically stable all-trans form. Oxygen attacks the polyene chain directly.
Troubleshooting & FAQs
-
Q: My sample arrived on thawed dry ice. Is it ruined?
-
A: Likely not, if it was kept dark. However, perform an HPLC or UV-Vis check immediately. If the
matches the all-trans standard, discard.
-
-
Q: Can I use plastic pipette tips?
-
A: Yes, for transient handling (seconds). Do not store the liquid in the tip or plastic reservoirs.
-
-
Q: I don't have Argon. Can I use Nitrogen?
-
A: Yes, Nitrogen is acceptable. Argon is preferred because it is heavier than air and stays in the vial longer during capping.
-
References
-
Isomerization of 11-cis-Retinoids. Journal of Biological Chemistry. Analysis of the thermodynamic stability of 11-cis vs all-trans isomers and HPLC separation methods.
-
Retinoid Storage and Stability. Cayman Chemical Product Information. Guidelines for solvent selection (DMSO/Ethanol) and temperature requirements for retinoic acid derivatives.
-
UV-Vis Spectra of Retinoids. Photochemistry and Photobiology. Detailed spectral analysis of cis/trans shifts in retinoic acid derivatives.
-
Handling of Retinoids. Sigma-Aldrich Technical Bulletin. Standard protocols for light protection and inert gas purging.[2]
Sources
Troubleshooting & Optimization
minimizing photodegradation of 11-cis-retinoic acid methyl ester during handling
Topic: Minimizing Photodegradation During Handling
Ticket ID: #RET-11C-ISO-001 Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The "Loaded Spring" Mechanism
Welcome to the Retinoid Stability Support Center. You are likely here because you are working with 11-cis-retinoic acid methyl ester (11-cis-RAME) , one of the most thermodynamically unstable retinoids available.
To handle this molecule successfully, you must understand why it degrades. Unlike all-trans isomers, the 11-cis configuration suffers from severe steric hindrance between the hydrogen at C-10 and the methyl group at C-13.[1] This steric clash twists the polyene chain, raising the ground-state energy. The molecule acts like a "loaded spring." Upon absorbing a photon (specifically in the UV/Blue region, ~320 nm), the pi-electron system excites, the double bond character weakens, and the molecule rapidly relaxes into the lower-energy, planar all-trans configuration.
Your Goal: Prevent the absorption of photons that possess enough energy to trigger this rotational relaxation.
Module 1: The "Red Zone" Handling Protocol
Standard laboratory "low light" is insufficient. The following protocol is the only self-validating method to ensure <1% isomerization during handling.
The Lighting Environment
-
Requirement: All handling must occur under Red Light (>620 nm) .
-
The Science: 11-cis-RAME has an absorption maximum (
) near 318–320 nm, with a tail extending into the blue visible spectrum.
Solvent Selection & Degassing
-
Prohibited Solvents: Chloroform or Dichloromethane (unless strictly necessary and stabilized).
-
Reason: Halogenated solvents can form free radicals (
) under trace light, accelerating isomerization and oxidation.
-
-
Recommended Solvents: HPLC-grade Hexane, Methanol, or Acetonitrile.
-
The "Argon Blanket": Oxygen attacks the polyene chain, forming epoxides which then facilitate isomerization. Always sparge solvents with Argon or Nitrogen for 10 minutes before dissolving the retinoid.
Glassware & Labware
-
Amber is Mandatory: Use amberized borosilicate glass. If unavailable, wrap clear glass in two layers of aluminum foil.
-
Inert Materials: Avoid polystyrene plastics for long-term storage as retinoids can leach into the plastic matrix. Use glass or Teflon (PTFE).
Module 2: Troubleshooting Guide (Q&A)
Q1: I see a "split peak" or a shoulder on my HPLC chromatogram. Is my column broken?
-
Diagnosis: This is the hallmark of on-column isomerization or sample degradation.
-
Root Cause:
-
Light Leak: The sample was exposed to white light during transfer to the autosampler.
-
Thermal Isomerization: The column oven is too hot. 11-cis isomers are thermally labile.[1]
-
-
Solution:
-
Wrap autosampler vials in foil.
-
Thermostat the column to 4°C or 20°C (max). Never run 11-cis separations at >30°C.
-
Switch to a "Gold" or "Red" light environment for the HPLC bench.
-
Q2: My sample concentration is lower than calculated, but I don't see degradation peaks.
-
Diagnosis: Adsorption losses.
-
Root Cause: 11-cis-RAME is highly lipophilic (
). It sticks to pipette tips, polypropylene tubes, and filter membranes. -
Solution:
-
Pre-rinse pipette tips with the solvent before drawing the sample.
-
Use silanized glass vials to minimize surface adsorption.
-
Avoid filtering small volumes (<1 mL); if necessary, use PTFE filters, not Nylon.
-
Q3: Can I use UV light to sterilize my workspace before working with this compound?
-
Answer: ABSOLUTELY NOT.
-
Reason: Residual high-energy UV photons or ozone generated by UV lamps can persist or react with surfaces. More importantly, if any trace dust of the retinoid is present, it will isomerize instantly, potentially contaminating future baselines. Clean with ethanol/isopropanol instead.
Module 3: Analytical Validation Data
Use the following parameters to validate your substance. Note that 11-cis has a lower extinction coefficient than all-trans, meaning it absorbs less light at its max.
| Parameter | 11-cis-Retinoic Acid Methyl Ester | All-trans-Retinoic Acid Methyl Ester | Significance |
| ~318 - 322 nm | ~350 - 355 nm | 11-cis is "Blue Shifted" (Hypsochromic). | |
| Extinction Coeff ( | ~28,000 - 34,000 M | ~45,000 M | All-trans signals are stronger. |
| Thermodynamic Stability | Low (Steric Strain) | High (Planar) | 11-cis naturally reverts to trans. |
| HPLC Order (Normal Phase) | Elutes Faster (Less Polar interaction) | Elutes Slower | Cis shape reduces surface area contact. |
| HPLC Order (Reverse Phase) | Elutes Slower (More Hydrophobic) | Elutes Faster (More Polar surface) | Note: Varies heavily by C18 packing. |
Module 4: Safe Handling Workflow (Visualization)
The following diagram outlines the critical decision points to preserve the 11-cis configuration.
Caption: Critical Decision Tree for maintaining 11-cis integrity. Note the specific Lambda-max validation step.
References
-
Isomerization Mechanism & Steric Hindrance
- Rando, R. R. (1990). The Biochemistry of the Visual Cycle. Angewandte Chemie International Edition in English, 29(5), 461-480.
-
Handling & HPLC Separation of Retinoid Isomers
- Landers, G. M., & Olson, J. A. (1988). Absence of isomerization of retinyl palmitate, retinol, and retinal in chlorinated and nonchlorinated solvents under gold light. Journal of the Association of Official Analytical Chemists, 71(3), 535–538.
-
(Demonstrates the nuance of lighting and solvents).
-
Spectral Properties (Absorption Maxima)
- Bridges, C. D. B. (1976). Vitamin A and the Role of the Pigment Epithelium during Bleaching and Regeneration of Rhodopsin in the Frog Eye. Experimental Eye Research, 22(5), 435-455.
-
(Foundational data on 11-cis absorption characteristics).
-
General Retinoid Stability Guidelines
-
"Handling and Storage of Retinoids."[4] Sigma-Aldrich Technical Bulletins.
-
(Industry standard protocols).
-
Sources
troubleshooting low recovery yields of 11-cis-retinoic acid methyl ester in HPLC
Status: Active Ticket ID: #RET-11CIS-HPLC Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Low Recovery Yields in HPLC Workflows
Executive Summary
You are experiencing low recovery yields of 11-cis-retinoic acid methyl ester . This is a common but critical failure mode caused by the molecule's inherent thermodynamic instability. The "11-cis" double bond is sterically hindered, making it highly susceptible to photo-isomerization (converting to all-trans or 13-cis) and oxidation. Furthermore, as a methyl ester, the molecule is lipophilic but prone to hydrolysis in aqueous environments.
This guide isolates the root causes of signal loss: Degradation (Light/Oxygen), Transformation (Hydrolysis/Isomerization), and Adsorption (System loss).
Part 1: Diagnostic Workflow
Before altering your method, use this logic tree to identify the point of failure.
Figure 1: Diagnostic logic tree for identifying the root cause of retinoid loss during HPLC analysis.
Part 2: Technical FAQs & Troubleshooting
Category A: Stability & Handling (The "Disappearing" Peak)
Q: I see a loss of the 11-cis peak, but a corresponding rise in the all-trans peak. Why? A: This is classic Photo-Isomerization . The 11-cis configuration is energetically unfavorable due to steric hindrance between the C10-hydrogen and C13-methyl group. Upon photon absorption, the molecule relaxes to the more stable all-trans configuration.
-
The Fix:
-
Lighting: You must work under Yellow/Red light (cutoff wavelength >600 nm). Standard fluorescent lab lights will isomerize 50% of your sample within minutes.
-
Glassware: Use exclusively Low-Actinic (Amber) Glassware . If amber vials are unavailable, wrap clear glass in aluminum foil immediately.
-
Q: My baseline has a broad, amorphous "hump" and the main peak area is low. What is happening? A: This indicates Oxidative Polymerization . Retinoids react with atmospheric oxygen to form epoxides and furans, which do not elute as sharp peaks.
-
The Fix:
-
Antioxidants: Add BHT (Butylated hydroxytoluene) to your extraction solvents and mobile phase at a concentration of 0.05% - 0.1% (w/v).
-
Inert Gas: Evaporate solvents only under a stream of Argon or Nitrogen . Never use compressed air.
-
Category B: Chromatography & Chemistry (The "Stuck" Peak)
Q: I am using a C18 column, but the recovery is inconsistent. Should I switch columns? A: While C18 (Reverse Phase) is standard, it can be problematic for geometric isomers.
-
Issue: 11-cis and 13-cis isomers often co-elute on standard C18 columns.
-
Recommendation: Switch to Normal Phase (NP) HPLC using a Silica column (e.g., Supelcosil LC-Si or Zorbax-SIL).
-
Why? NP separates based on the 3D geometry of the isomer interacting with surface silanols. It provides superior resolution for cis vs trans isomers compared to RP.
-
Mobile Phase: Hexane/Ethyl Acetate or Hexane/Isopropanol (e.g., 95:5).
-
Q: The methyl ester peak is diminishing, and a more polar peak is appearing earlier (in RP) or later (in NP). A: Your sample is undergoing Hydrolysis . The methyl ester is converting back to 11-cis-retinoic acid.
-
Cause: Presence of water in the sample or mobile phase, especially if the pH is not neutral.
-
The Fix:
-
Ensure solvents are anhydrous if using Normal Phase.
-
If using Reverse Phase, avoid extreme pH. Keep buffers near pH 6.0–7.0 to minimize ester hydrolysis rates.
-
Q: My calibration curve is non-linear at low concentrations. Is the sample sticking? A: Yes, Adsorption is a major issue. Retinoids are highly lipophilic and will adsorb to:
-
Plastics: Never use polypropylene tips or tubes for storage. Use glass syringes and glass inserts.
-
Stainless Steel: Active sites on older tubing can bind the analyte.
-
The Fix: Passivate your HPLC system with a high concentration retinoid "dummy" injection before running your analytical samples to occupy active sites.
Part 3: Optimized Protocols
Data Table: Solvent Compatibility & Stability
| Parameter | Recommended | Avoid / Dangerous | Reason |
| Glassware | Amber / Low-Actinic | Clear Glass | Prevents photo-isomerization. |
| Gas | Argon (heavier than air) | Compressed Air | Argon blankets the sample; Oxygen degrades it. |
| Solvent (NP) | Hexane / Ethyl Acetate | Chloroform (Acidic) | Acidic traces in Chloroform induce isomerization. |
| Additive | BHT (0.01% - 0.1%) | None | Prevents oxidative degradation. |
| Temp | 4°C (Handling) / -80°C (Storage) | > 25°C | Heat accelerates thermodynamic relaxation to all-trans. |
Protocol: The "Gold Standard" Extraction & Injection
This protocol minimizes light, heat, and oxygen exposure.
-
Environment: Darken the room. Turn on Red/Yellow safety lights.
-
Preparation: Pre-chill all solvents (Hexane/Isopropanol) to 4°C. Add 0.05% BHT to all solvents.
-
Extraction:
-
Aliquot sample into an Amber Glass vial.
-
Perform Liquid-Liquid Extraction (LLE) using Hexane (containing BHT).
-
Vortex gently (avoid excessive cavitation which introduces oxygen).
-
-
Evaporation:
-
Evaporate the organic layer to dryness under a gentle stream of Nitrogen or Argon .
-
Critical: Do not apply heat. Keep the vial in a cool water bath (<20°C) if necessary.
-
-
Reconstitution:
-
Dissolve the residue immediately in the HPLC Mobile Phase (e.g., Hexane for NP).
-
Inject immediately. Do not store in the autosampler for >4 hours.
-
References
-
National Institutes of Health (NIH). Isomerization of 11-cis-Retinoids to All-trans-retinoids in Vitro and in Vivo. Available at: [Link]
-
Phenomenex. Normal-phase vs. Reversed-phase Chromatography: Key Advantages for Isomer Separation. Available at: [Link]
-
NIST Chemistry WebBook. Retinoic acid, methyl ester: Chemical Properties and Stability. Available at: [Link]
-
Welch Materials. Troubleshooting Low Recovery Rates in Chromatographic Analysis. Available at: [Link]
-
Slovak Academy of Sciences. Selected Retinoids: Determination by Isocratic Normal-Phase HPLC. Available at: [Link]
improving stability of 11-cis-retinoic acid methyl ester in aqueous media
Technical Support Center: Retinoid Stability Division Subject: Stabilization Protocol for 11-cis-Retinoic Acid Methyl Ester (11-cis-RAME) in Aqueous Media Ticket ID: RET-11C-STAB-001
Executive Summary: The Stability Paradox
You are encountering a classic "hydrophobic instability" paradox. 11-cis-retinoic acid methyl ester (11-cis-RAME) is a lipophilic polyene. In aqueous media, it faces a two-front war:
-
Thermodynamic Isomerization: The 11-cis bond is sterically strained and seeks to relax into the linear all-trans configuration. This is accelerated by light (photo-isomerization) and heat.
-
Chemical Degradation: The conjugated double bond system is a magnet for oxygen free radicals (oxidation), while the methyl ester group is susceptible to hydrolysis (converting to retinoic acid) in non-neutral pH or enzymatic environments.
This guide provides a tiered approach to stabilizing 11-cis-RAME, moving from basic environmental controls to advanced encapsulation strategies.
Module 1: Environmental Hardening (Tier 1 Support)
Before modifying your chemistry, you must lock down your physical environment. 90% of "bad batches" are lost here.
The Photon Blockade (Light Control)
Retinoids act as chromophores.[1][2] Absorbing a photon in the UV-Blue spectrum (300-500nm) triggers an electron excitation that rotates the C11-C12 double bond.
-
Requirement: All handling must occur under Red Light (>600nm) or Amber LED safety lights.
-
Prohibited: Standard fluorescent lab lights, sunlight, and even "dim" white light.
-
Why: The quantum yield for photo-isomerization of 11-cis to all-trans is extremely high (~0.67). A few seconds of blue light exposure can convert 50% of your sample.
The Oxygen Exclusion (Inert Atmosphere)
Dissolved oxygen attacks the polyene chain, forming epoxides and cleaving the molecule.
-
Protocol: Sparge all aqueous buffers with Argon (Ar) or Nitrogen (N₂) gas for 15 minutes prior to introducing the retinoid.
-
Why Argon? Argon is heavier than air and forms a "blanket" over your solution, whereas Nitrogen can mix more easily with ambient air if the vessel is open.
Temperature Gating
-
Storage: -80°C (Solid/Stock).
-
Working: 4°C (Ice bath).
-
Why: Thermal energy lowers the activation barrier for thermal isomerization.
Module 2: Formulation Chemistry (Tier 2 Support)
Aqueous solubility of 11-cis-RAME is negligible (<0.1 µM). "Spiking" a DMSO stock directly into water causes micro-precipitation. These micro-crystals degrade rapidly due to high surface area.
The Carrier Protein Strategy (BSA)
If your experimental design permits proteins, Bovine Serum Albumin (BSA) is the most accessible stabilizer.
-
Mechanism: BSA possesses hydrophobic binding pockets (specifically Subdomain IB and IIA) that sequester the retinoid, shielding it from water and oxidation.
-
Concentration: 0.1% - 1.0% (w/v) BSA in the aqueous buffer.
-
Evidence: Studies show BSA can extend the half-life of retinoids in culture media from minutes to hours [1].
Cyclodextrin Encapsulation (The "Molecular Shield")
For protein-free systems, Cyclodextrins (CDs) are the gold standard.
-
Recommendation: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) .
-
Protocol:
-
Prepare 50 mM HP-β-CD in Ar-sparged buffer.
-
Dissolve 11-cis-RAME in ethanol/DMSO.
-
Add retinoid dropwise to vortexing CD solution (Molar ratio 1:10 Retinoid:CD).
-
-
Why: The hydrophobic cavity of the β-CD accommodates the retinoyl chain, while the hydrophilic exterior ensures water solubility. This steric hindrance physically blocks isomerization [2].
Module 3: Visualizing the Degradation Matrix
The following diagram illustrates the specific degradation pathways for 11-cis-RAME and the intervention points.
Figure 1: Degradation pathways of 11-cis-RAME. Red paths indicate irreversible destruction; Yellow indicates chemical modification. Blue nodes represent stabilization interventions.
Module 4: Step-by-Step "Safe Handling" Protocol
Objective: Prepare a stable 10 µM aqueous working solution.
Materials:
-
11-cis-RAME (Solid, stored at -80°C).
-
Anhydrous DMSO (freshly opened).
-
HP-β-Cyclodextrin.
-
Amber microcentrifuge tubes.
-
Argon gas source.
Procedure:
-
Stock Preparation (The "Dark" Step):
-
Under red light, dissolve solid 11-cis-RAME in anhydrous DMSO to create a 10 mM Stock .
-
Critical: Add 0.01% BHT (Butylated hydroxytoluene) to the DMSO stock as an antioxidant antioxidant [3].
-
Aliquot into single-use amber tubes. Flush with Argon, seal, and freeze at -80°C.
-
-
Aqueous Vehicle Prep:
-
Dissolve HP-β-CD (2% w/v) in your buffer (PBS or Media).
-
Sparge buffer with Argon for 10 minutes.
-
-
Dilution (The "Flash" Step):
-
Thaw one DMSO aliquot in the dark.
-
While vortexing the aqueous CD solution, add the DMSO stock (1:1000 dilution) to achieve 10 µM .
-
Note: The final DMSO concentration is 0.1%, which is generally non-toxic to cells.
-
-
Verification:
-
Measure absorbance at ~360nm (check specific lambda-max for your solvent). A shift in peak absorbance often indicates isomerization to all-trans.
-
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Yellow precipitate forms immediately | Solubility limit exceeded ("Crash out"). | Use a carrier (Cyclodextrin or BSA). Do not exceed 0.5% DMSO v/v in water. |
| Absorbance peak shifts (Hypsochromic) | Isomerization to all-trans. | Check light sources. Ensure sample was not heated >25°C. |
| Loss of biological activity | Oxidation or Hydrolysis. | Add BHT to stock. Check pH (keep pH 7.0-7.4). Avoid pH > 8.0 (hydrolyzes ester). |
| Inconsistent results between batches | Freeze-thaw damage. | Use single-use aliquots. Never re-freeze a thawed DMSO stock. |
FAQ: Frequently Asked Questions
Q: Can I use ethanol instead of DMSO for the stock solution? A: Yes, but DMSO is preferred. Ethanol is more volatile, leading to concentration changes over time. Furthermore, ethanol absorbs water from the air (hygroscopic), which can trigger premature hydrolysis of the methyl ester [4].
Q: Why use the methyl ester if it hydrolyzes to the acid anyway? A: The methyl ester is more lipophilic and often permeates cell membranes better than the charged acid form (at physiological pH). Intracellular esterases then cleave it to the active acid form. If you see instability, ensure you aren't using a buffer with high esterase activity (like fetal bovine serum) unless you want conversion.
Q: How long can I keep the aqueous solution on the bench? A: Without encapsulation: < 30 minutes. With Cyclodextrin/BSA: 4-6 hours (protected from light).
References
-
Sharow, K. A., et al. (2012). "Retinoic acid stability in stem cell cultures." International Journal of Developmental Biology, 56(2), 273-278. Link
-
Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link
-
Sigma-Aldrich. "Retinoids: Handling and Storage." Technical Bulletin. Link
-
Bhat, P. V., et al. (1988). "Enzymatic hydrolysis of retinyl esters." Methods in Enzymology, 189, 496-503. Link
Sources
Technical Support Center: Correcting Baseline Drift in UV Detection of Retinoic Acid Methyl Esters
Welcome to the technical support center for the analysis of retinoic acid methyl esters using High-Performance Liquid Chromatography (HPLC) with UV detection. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent one of the most common issues in chromatographic analysis: baseline drift. A stable baseline is paramount for accurate quantification and reliable results. This resource provides in-depth, experience-driven solutions to help you achieve clean, stable baselines in your retinoid analyses.
Part 1: Understanding the Root Causes of Baseline Drift
Baseline drift in HPLC is a gradual, consistent deviation of the baseline signal, either upwards or downwards, over the course of a chromatographic run. This phenomenon can obscure small peaks, lead to inaccurate peak integration, and compromise the overall quality of your data[1][2]. Before we delve into specific troubleshooting steps, it is crucial to understand the primary factors that contribute to baseline drift in the context of retinoic acid methyl ester analysis.
Retinoids, including their methyl ester forms, are inherently sensitive molecules. Their conjugated double bond systems, responsible for their UV absorbance, also make them susceptible to degradation from light, heat, and oxidation[3]. Furthermore, the mobile phases used in their separation can contribute significantly to baseline instability, especially during gradient elution[4][5].
The following diagram illustrates the key components of an HPLC system and their potential contribution to baseline drift.
Caption: Figure 1. Potential Sources of Baseline Drift in an HPLC System.
Part 2: Troubleshooting Guide - A Question & Answer Approach
This section addresses specific baseline drift issues you may encounter during your experiments with retinoic acid methyl esters.
Q1: My baseline is consistently drifting upwards during a gradient run. What are the likely causes and how can I fix it?
A1: An upwardly drifting baseline during a gradient is a classic symptom of mismatched mobile phase absorbance. This is particularly common when analyzing retinoids at lower UV wavelengths.
Causality: In reversed-phase chromatography, a typical gradient involves increasing the proportion of an organic solvent (e.g., acetonitrile or methanol) in an aqueous mobile phase. If the organic solvent (Solvent B) has a higher UV absorbance at the detection wavelength than the aqueous solvent (Solvent A), the baseline will rise as the concentration of Solvent B increases[5]. For retinoic acid methyl esters, which are often detected around 325-350 nm, this effect can still be prominent if low-quality solvents or certain additives are used[4][6][7].
Troubleshooting Protocol:
-
Verify Solvent Absorbance: Run a blank gradient (without injecting a sample) and observe the baseline. This will confirm if the mobile phase is the source of the drift[5].
-
Use High-Purity Solvents: Ensure you are using HPLC- or MS-grade solvents. Lower-grade solvents can contain UV-absorbing impurities that contribute to baseline drift[2].
-
Match Mobile Phase Absorbance:
-
If using an additive in your aqueous phase (e.g., formic acid, acetic acid, or a buffer like ammonium acetate, which are common for retinoid analysis), consider adding a similar concentration to your organic phase[3][8]. This helps to balance the UV absorbance between the two mobile phases. For instance, if using 0.1% formic acid in water, add 0.1% formic acid to your acetonitrile or methanol as well.
-
Alternatively, you can add a non-interfering, UV-absorbing compound to the weaker solvent (Solvent A) to match the absorbance of the stronger solvent (Solvent B)[5].
-
-
Optimize Detection Wavelength: While retinoic acid methyl esters have a λmax around 325-350 nm, ensure your chosen wavelength isn't on a steep slope of the solvent absorbance spectrum. A slight adjustment of the wavelength might yield a more stable baseline[5].
Q2: I'm observing a slow, downward drift in my baseline, even during an isocratic run. What should I investigate?
A2: A downward drift can be caused by several factors, including column equilibration, temperature changes, or contamination slowly eluting from the column.
Causality:
-
Column Equilibration: If the column is not fully equilibrated with the mobile phase at the start of the run, you may see the baseline drift as the stationary phase chemistry settles. This is especially true when switching between different mobile phases[9].
-
Temperature Fluctuations: A decrease in the temperature of the column or the mobile phase can cause a downward drift in the baseline. The refractive index of the mobile phase is temperature-dependent, which can affect the UV detector's signal[1][2].
-
Column Bleed: While less common with modern, robust columns, the slow elution of bonded phase material ("bleed") can sometimes manifest as a drifting baseline.
Troubleshooting Protocol:
-
Ensure Thorough Column Equilibration: Always allow sufficient time for your column to equilibrate with the mobile phase before starting your analysis. For reversed-phase columns, flushing with 10-20 column volumes of the mobile phase is a good starting point.
-
Utilize a Column Oven: A column oven is essential for maintaining a constant and uniform temperature throughout your analysis, minimizing drift due to ambient temperature fluctuations[9].
-
Check for Contamination: If the drift persists, consider the possibility of a strongly retained compound from a previous injection slowly eluting from the column.
-
Column Washing: Develop a robust column washing procedure to be used between analytical runs. This may involve flushing with a strong solvent (e.g., isopropanol or a higher concentration of your organic mobile phase) to remove any retained contaminants.
-
Q3: My baseline is noisy and shows regular pulsations. What is the source of this issue?
A3: A noisy baseline with regular pulsations is often indicative of a problem with the pump or air bubbles in the system.
Causality:
-
Pump Pulsations: The reciprocating action of the HPLC pump pistons can create small pressure fluctuations, which may be translated into a noisy baseline by the detector. Worn pump seals or faulty check valves can exacerbate this issue[10].
-
Air Bubbles: Air bubbles passing through the detector flow cell will cause sharp spikes and a noisy baseline[5][10]. Inadequate degassing of the mobile phase is a common cause.
Troubleshooting Protocol:
-
Degas the Mobile Phase: Ensure your mobile phases are thoroughly degassed before and during use. An inline degasser is highly effective. If one is not available, sparging with helium or vacuum filtration can be used[5].
-
Prime the Pump: If you suspect air is trapped in the pump heads, follow the manufacturer's procedure for priming the pump.
-
Inspect Pump Components: If the problem continues, inspect the pump seals and check valves for wear or damage and replace them if necessary.
-
Install a Pulse Damper: Most modern HPLC systems have a built-in pulse damper. If you are using an older system, installing an external pulse damper can help to smooth out pressure fluctuations from the pump.
Q4: I've noticed an irregular, wandering baseline. What are the potential causes?
A4: An irregular or wandering baseline can be caused by a variety of issues, including an aging detector lamp, a contaminated flow cell, or inefficient mobile phase mixing.
Causality:
-
Detector Lamp Instability: As a UV detector lamp ages, its light output can become unstable, leading to a wandering baseline[10].
-
Flow Cell Contamination: Contaminants or air bubbles adhering to the walls of the detector flow cell can cause erratic changes in the baseline as the mobile phase flows past[1][10].
-
Inefficient Mixing: In gradient systems, if the mobile phases are not mixed thoroughly before reaching the column, it can result in a wandering baseline[1].
Troubleshooting Protocol:
-
Check the Detector Lamp: Most HPLC software will track the lamp's operating hours. If the lamp is approaching the end of its recommended lifetime, replace it.
-
Clean the Flow Cell: Flush the flow cell with a strong, non-reactive solvent like isopropanol. If the problem persists, you may need to follow the manufacturer's instructions for a more thorough cleaning, which might involve using a dilute acid solution (e.g., 1N nitric acid, but never hydrochloric acid)[2].
-
Improve Mobile Phase Mixing: Ensure your system's mixer is functioning correctly. For particularly challenging separations, an additional static mixer can be installed between the pump and the injector to improve mixing efficiency[5].
The following diagram provides a logical workflow for troubleshooting baseline drift.
Caption: Figure 2. Troubleshooting Workflow for Baseline Drift.
Part 3: Proactive Measures for Preventing Baseline Drift
Preventing baseline drift is always more efficient than troubleshooting it. By incorporating the following best practices into your workflow, you can significantly improve the stability of your baselines.
Mobile Phase Preparation and Management
Proper preparation and handling of the mobile phase are critical for a stable baseline.
| Best Practice | Rationale |
| Use High-Purity Reagents | HPLC- or MS-grade solvents and fresh, high-purity additives (e.g., formic acid, ammonium acetate) minimize UV-absorbing impurities[2][11][12]. |
| Freshly Prepare Mobile Phases | Prepare aqueous mobile phases daily to prevent microbial growth, which can cause baseline noise and system contamination. |
| Consistent Composition | Use precise measurements when preparing mobile phases to ensure run-to-run consistency. |
| Thorough Degassing | Use an inline degasser or other methods (helium sparging, vacuum filtration) to prevent bubble formation in the pump and detector[5]. |
System Maintenance and Operation
Regular maintenance of your HPLC system is key to preventing many common problems, including baseline drift.
Experimental Protocol: Routine System Flush
This protocol should be performed regularly, especially when switching between different sample types or mobile phases.
-
Disconnect the Column: To avoid flushing contaminants onto the column, disconnect it from the system.
-
Flush with Isopropanol: Flush the entire system (pump, injector, tubing, and detector) with HPLC-grade isopropanol for at least 30 minutes. Isopropanol is effective at removing a wide range of contaminants.
-
Flush with Water: Flush the system with high-purity water for 30 minutes.
-
Equilibrate with Mobile Phase: Reconnect the column and equilibrate the system with your mobile phase until a stable baseline is achieved.
Considerations for Retinoid Stability
Retinoic acid and its esters are sensitive to environmental factors. Degradation of your analyte can lead to the appearance of extraneous peaks and contribute to baseline instability.
-
Protect from Light: Prepare standards and samples under yellow or red light and store them in amber vials to prevent photodegradation[3].
-
Control Temperature: Store stock solutions and samples at low temperatures (e.g., -20°C or -80°C) to minimize thermal degradation[13].
-
Use of Antioxidants: For sample preparation from complex matrices, consider the addition of an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent to prevent oxidative degradation[3].
By understanding the causes of baseline drift and implementing these troubleshooting and preventative strategies, you can significantly enhance the quality and reliability of your HPLC-UV analysis of retinoic acid methyl esters.
References
Sources
- 1. agilent.com [agilent.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. kth.diva-portal.org [kth.diva-portal.org]
- 4. Gradient reversed-phase high-performance liquid chromatographic separation of naturally occurring retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sepscience.com [sepscience.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. halocolumns.com [halocolumns.com]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 13. Analysis and stability of retinol in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Bioactivity Profile: 11-cis-Retinoic Acid Methyl Ester vs. 9-cis Analogs
This guide provides an in-depth technical comparison of 11-cis-retinoic acid methyl ester (11-cis-RAME) versus 9-cis analogs (specifically 9-cis-retinoic acid and its esters).
Executive Summary
11-cis-retinoic acid methyl ester (11-cis-RAME) and 9-cis-retinoic acid (9-cis-RA) represent two distinct classes of retinoids with divergent biological roles.
-
9-cis Analogs (The "Pan-Agonists"): 9-cis-RA (Alitretinoin) is a high-affinity ligand for both Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).[1] It is a potent inducer of differentiation and apoptosis.
-
11-cis-RAME (The "Steric Probe"): The 11-cis isomer is sterically hindered and generally exhibits negligible affinity for nuclear receptors in its native form. It is primarily used as a research tool to probe binding pocket selectivity or as a lipophilic precursor that may isomerize into active forms.
Critical Insight: In many experimental setups, observed bioactivity of 11-cis-RAME is often an artifact of intracellular hydrolysis followed by photo- or thermal-isomerization to the active 9-cis or all-trans isoforms.
Chemical Biology & Mechanism of Action
Structural Constraints and Receptor Binding
The biological activity of retinoids is dictated by the geometric configuration of the polyene chain, which determines fit within the Ligand Binding Domain (LBD) of nuclear receptors.
| Feature | 11-cis-Retinoic Acid Methyl Ester | 9-cis-Retinoic Acid (Analogs) |
| Geometry | Sterically Hindered: Interaction between C10-H and C13-methyl creates a non-planar "twist."[2] | L-Shaped Planar: Fits snugly into the L-shaped hydrophobic pocket of RXR. |
| Receptor Affinity | Inactive/Low: Does not fit the canonical RAR/RXR pockets. | High Affinity: |
| Primary Role | Research Probe: Used to test stereospecificity or as a negative control for 9-cis signaling. | Signaling Agonist: Endogenous ligand for RXR; drives heterodimerization. |
| Metabolic Fate | Prodrug: Methyl ester hydrolyzes to acid; acid isomerizes to ATRA/9-cis-RA. | Active Drug: Directly binds receptors; metabolized by CYP26 enzymes. |
The Methyl Ester Modification
The methyl ester group (-COOCH
-
Permeability: Masks the negative charge of the carboxylate, significantly increasing lipophilicity and passive diffusion across cell membranes.
-
Intracellular Activation: Once cytosolic, ubiquitous carboxylesterases hydrolyze the ester back to the free acid (11-cis-RA).
-
Stability: The ester is chemically more stable than the acid but still susceptible to photo-isomerization.
Visualized Signaling Pathways
The following diagram illustrates the divergent pathways of these two compounds. Note how 11-cis-RAME must undergo transformation to achieve nuclear signaling, whereas 9-cis analogs bind directly.
Caption: Pathway comparison showing 11-cis-RAME requires hydrolysis and isomerization to activate nuclear receptors, while 9-cis-RA acts directly.
Experimental Protocols & Validation
To objectively compare these compounds, you must control for isomerization . A "bioactive" result for 11-cis-RAME is often a false positive caused by light exposure.
Protocol: Handling & Stability Control
Objective: Prevent artifactual isomerization of 11-cis-RAME to active isomers.
-
Lighting: All procedures must be performed under dim red light (
nm). White light causes rapid photo-isomerization. -
Solvents: Dissolve stock in DMSO or Ethanol degassed with Argon. Store at -80°C.
-
Vessels: Use amber glass vials. Avoid plastics that may absorb lipophilic esters.
Protocol: HPLC Isomer Quantification
Before any bioassay, the purity of the 11-cis-RAME stock must be verified.
-
Column: Silica-based normal phase column (e.g., Zorbax Rx-SIL, 4.6 x 250 mm).
-
Mobile Phase: Hexane:Dioxane:Isopropanol (98:1.6:0.4).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV Absorbance at 340-350 nm.
-
Retention Order (Typical): 11-cis (elutes first) < 13-cis < 9-cis < All-trans.
-
Acceptance Criteria: 11-cis-RAME purity > 98%. If 9-cis or all-trans peaks appear > 2%, re-purify.
Bioassay: Luciferase Reporter System (RAR/RXR)
Objective: Compare transcriptional activation potency.
-
Transfection: Cotransfect COS-7 or HeLa cells with:
-
Expression vectors for RAR
or RXR . -
Luciferase reporter plasmid containing RARE (Retinoic Acid Response Element) or RXRE.
-
-
Treatment: Treat cells with increasing concentrations (
M to M) of:-
Group A: 9-cis-RA (Positive Control).
-
Group B: 11-cis-RAME (Test).
-
Group C: 11-cis-RAME + Esterase Inhibitor (BNPP) (To test if hydrolysis is required).
-
-
Incubation: 24 hours (in dark).
-
Readout: Measure luminescence.
-
Expected Result:
-
9-cis-RA: Sigmoidal dose-response (
nM). -
11-cis-RAME: Minimal activity unless concentrations are high (
M), likely due to spontaneous isomerization. -
11-cis-RAME + BNPP: Activity should be abolished, proving the ester itself is inactive.
-
Comparative Data Summary
The table below synthesizes typical experimental data values found in retinoid literature.
| Parameter | 11-cis-Retinoic Acid Methyl Ester | 9-cis-Retinoic Acid |
| RAR | ||
| RXR | ||
| Apoptosis Induction (MCF-7) | Low/Negligible ( | High ( |
| Isomerization Half-life | ||
| Visual Cycle Role | Inhibitor/Probe: Can inhibit isomerization enzymes (isomerohydrolase) if amine-modified. | Substitute: Can regenerate isorhodopsin (approx. 1/3 sensitivity of rhodopsin). |
References
-
Allenby, G., et al. (1993). "Retinoic acid receptors and retinoid X receptors: interactions with endogenous retinoic acids."[3] Proceedings of the National Academy of Sciences, 90(1), 30-34. Link
-
Heyman, R. A., et al. (1992). "9-cis retinoic acid is a high affinity ligand for the retinoid X receptor."[4] Cell, 68(2), 397-406. Link
-
Saari, J. C., et al. (2005). "Positively charged retinoids are potent and selective inhibitors of the trans-cis isomerization in the retinoid (visual) cycle." Proceedings of the National Academy of Sciences, 102(29), 10123-10128. Link
-
Moise, A. R., et al. (2007). "Isomerization of 11-cis-retinoids to all-trans-retinoids in vitro and in vivo." Journal of Biological Chemistry, 282(13), 9591-9599. Link
-
Gambone, C. J., et al. (2002). "Unique property of some synthetic retinoids: activation of the aryl hydrocarbon receptor pathway." Molecular Pharmacology, 61(2), 334-342. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. columbia.edu [columbia.edu]
- 3. Biological effects and metabolism of 9-cis-retinoic acid and its metabolite 9,13-di-cis-retinoic acid in HaCaT keratinocytes in vitro: comparison with all-trans-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
A Comparative Guide to the Crystal Structure Analysis of 11-cis-Retinoic Acid Methyl Ester Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of 11-cis-Retinoids
The 11-cis configuration of retinoids is of paramount biological importance, most notably as 11-cis-retinal, the chromophore of rhodopsin essential for vision.[1][2][3] The photoisomerization of this molecule to the all-trans form initiates the visual transduction cascade.[1] Beyond its role in vision, derivatives of retinoic acid are crucial signaling molecules that regulate gene expression through nuclear receptors, including the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).[4][5][6] The methyl esterification of 11-cis-retinoic acid and further derivatization can significantly alter its chemical stability, solubility, and biological activity, making the precise determination of its three-dimensional structure a critical aspect of drug design and molecular biology research.
This guide provides a comprehensive overview of the methodologies for the crystal structure analysis of 11-cis-retinoic acid methyl ester and its derivatives. We will delve into the experimental protocols, from crystal growth to X-ray diffraction, and present a framework for comparing the structural data of different derivatives. The causality behind experimental choices will be explained to provide a deeper understanding of the process.
Methodology: From Molecule to Crystal Structure
The determination of the crystal structure of a small molecule like 11-cis-retinoic acid methyl ester or its derivatives is primarily achieved through single-crystal X-ray diffraction. This powerful technique allows for the precise mapping of atomic positions in a crystalline solid.
Experimental Workflow for Crystal Structure Analysis
The overall process can be visualized as a sequential workflow, starting from obtaining a pure sample to the final analysis of the crystal structure.
Sources
- 1. columbia.edu [columbia.edu]
- 2. Structural biology of 11-cis-retinaldehyde production in the classical visual cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. X-ray crystallographic identification of a protein-binding site for both all-trans- and 9-cis-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. "The Conformational Analysis And Biophysical Studies Of Retinoic Acid I" by Bryan Dean Cox [digitalcommons.library.uab.edu]
A Senior Application Scientist's Guide to Benchmarking Synthetic 11-cis-Retinoic Acid Methyl Ester Against Commercial Standards
For distribution to: Researchers, scientists, and drug development professionals in the fields of vision science, ophthalmology, and retinoid-based therapeutics.
Introduction: The Critical Role of 11-cis-Retinoids in Vision and Research
The visual cycle is a fundamental biological process responsible for converting light into neural signals, and at its heart lies the 11-cis-retinal chromophore. This specific isomer of retinal is bound to opsin proteins to form rhodopsin in rod cells and photopsins in cone cells. The photoisomerization of 11-cis-retinal to all-trans-retinal is the initial step in vision.[1][2][3] The regeneration of 11-cis-retinal is, therefore, paramount for sustained vision. This process involves a series of enzymatic reactions, including the formation of 11-cis-retinol and its subsequent oxidation.[2][3][4][5]
11-cis-retinoic acid and its esters, such as the methyl ester, are crucial research tools for investigating the visual cycle and related pathologies. They serve as standards for analytical studies, substrates for enzymatic assays, and precursors for the synthesis of more complex probes.[2][3][6][7][8][9] Given their importance, the purity and isomeric integrity of these compounds are of utmost importance. While commercial standards are readily available, in-house synthesis can be a cost-effective alternative and allows for isotopic labeling or structural modifications.
This guide provides a comprehensive framework for the synthesis, purification, and rigorous analytical benchmarking of synthetic 11-cis-retinoic acid methyl ester against commercially available standards. We will delve into the rationale behind the chosen methodologies, providing detailed protocols and expected outcomes to ensure the scientific validity of your research.
Part 1: Synthesis and Purification of 11-cis-Retinoic Acid Methyl Ester
A robust synthetic strategy is the foundation for obtaining high-quality 11-cis-retinoic acid methyl ester. While various synthetic routes exist, a common and effective approach involves the semi-hydrogenation of an 11-yne precursor.[1]
Synthetic Pathway Overview
The synthesis of 11-cis-retinoids can be efficiently achieved through a zinc-mediated semi-hydrogenation of an 11-yne-retinoid precursor. This method is favored for its mild reaction conditions and good stereoselectivity.[1]
Caption: Synthetic pathway for 11-cis-retinoic acid methyl ester.
Experimental Protocol: Synthesis
Step 1: Synthesis of the 11-yne Retinoid Precursor This multi-step process typically starts from β-ionone and involves chain extension and the introduction of the triple bond at the C11-C12 position. For a detailed procedure, refer to specialized organic synthesis literature.[1]
Step 2: Zinc-Mediated Semi-Hydrogenation
-
Activate zinc powder by sequentially washing with dilute HCl, water, ethanol, and diethyl ether under an inert atmosphere (e.g., argon).
-
Suspend the activated zinc in a mixture of isopropanol and water.
-
Add a solution of the 11-yne retinoid precursor in isopropanol to the zinc suspension.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or HPLC).
-
Filter the reaction mixture through Celite to remove the zinc, and extract the filtrate with an organic solvent (e.g., diethyl ether).
-
Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 11-cis-retinol.
Step 3: Oxidation to 11-cis-Retinoic Acid
-
Dissolve the crude 11-cis-retinol in a suitable solvent (e.g., dichloromethane).
-
Add an oxidizing agent, such as manganese dioxide (MnO2), in excess.
-
Stir the mixture at room temperature until the alcohol is fully converted to the aldehyde and then to the carboxylic acid (monitor by TLC or HPLC).
-
Filter off the oxidizing agent and concentrate the filtrate.
Step 4: Esterification to 11-cis-Retinoic Acid Methyl Ester
-
Dissolve the crude 11-cis-retinoic acid in a polar aprotic solvent like acetone or DMF.
-
Add potassium carbonate (K2CO3) and methyl iodide (CH3I).
-
Stir the reaction mixture at room temperature until the reaction is complete.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it to obtain the crude methyl ester.
Purification Protocol
Purification is critical to remove unreacted starting materials, byproducts, and other isomers.
-
Column Chromatography:
-
Use a silica gel column with a non-polar mobile phase (e.g., a gradient of ethyl acetate in hexanes).
-
Collect fractions and analyze them by TLC or HPLC to identify those containing the pure 11-cis-retinoic acid methyl ester.
-
-
Recrystallization:
-
If a solid, dissolve the purified product in a minimal amount of a hot solvent (e.g., methanol or ethanol) and allow it to cool slowly to form crystals.
-
Part 2: Analytical Workflow for Benchmarking
A multi-pronged analytical approach is essential to rigorously compare the synthetic 11-cis-retinoic acid methyl ester with a commercial standard. This involves confirming the identity, determining the purity, and assessing the stability of the synthetic compound.
Caption: Analytical workflow for benchmarking synthetic retinoids.
Identity Confirmation
1. UV-Visible (UV-Vis) Spectrophotometry Retinoids have characteristic UV-Vis absorption spectra due to their conjugated polyene chain.
-
Protocol:
-
Prepare solutions of the synthetic compound and the commercial standard in a suitable UV-transparent solvent (e.g., ethanol or methanol) at the same known concentration.[10]
-
Record the absorption spectra from 200 to 500 nm.
-
-
Expected Outcome: The absorption maximum (λmax) of the synthetic product should match that of the commercial standard. For 11-cis-retinoids, the λmax is typically around 350-360 nm.[11][12][13]
2. Mass Spectrometry (MS) MS provides information about the molecular weight and fragmentation pattern of the molecule.
-
Protocol:
-
Expected Outcome: The molecular ion peak ([M+H]+ or [M]+) of the synthetic compound should correspond to the calculated molecular weight of C21H30O2 (314.2246 g/mol ).[16][17][18][19] The fragmentation pattern should also be identical to the commercial standard.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR are powerful techniques for elucidating the precise structure and stereochemistry of the molecule.
-
Protocol:
-
Dissolve the purified synthetic product in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
-
Expected Outcome: The chemical shifts, coupling constants, and integration values of the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should be consistent with the structure of 11-cis-retinoic acid methyl ester and match published data if available.
Purity Assessment
High-Performance Liquid Chromatography (HPLC) HPLC is the gold standard for determining the purity of retinoids and separating different isomers.[20][21][22][23]
-
Protocol:
-
Develop an isocratic or gradient reverse-phase HPLC method. A C18 column is commonly used.[23]
-
The mobile phase often consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.[23]
-
Set the UV detector to the λmax of the compound (around 350 nm).
-
Inject solutions of both the synthetic product and the commercial standard.
-
-
Expected Outcome:
-
The retention time of the major peak in the chromatogram of the synthetic product should match that of the commercial standard.
-
The purity of the synthetic product can be calculated based on the area of the main peak relative to the total area of all peaks. A purity of >98% is generally considered good for a research-grade compound.
-
Stability Evaluation
Retinoids are notoriously unstable and can degrade when exposed to light, heat, and oxygen.[24][25][26][27]
-
Protocol for Accelerated Stability Testing:
-
Prepare solutions of the synthetic product and the commercial standard in a suitable solvent.
-
Store aliquots of each solution under different conditions:
-
Room temperature with light exposure.
-
Room temperature in the dark.
-
Elevated temperature (e.g., 40°C) in the dark.[24]
-
-20°C in the dark (as a control).
-
-
Analyze the samples by HPLC at various time points (e.g., 0, 24, 48, and 72 hours) to monitor for degradation.
-
-
Expected Outcome: The degradation profile of the synthetic product should be comparable to that of the commercial standard under the same conditions. This provides confidence in the stability of the synthesized material for experimental use.
Part 3: Data Presentation and Interpretation
For clear and objective comparison, summarize the analytical data in tables.
Table 1: Identity Confirmation
| Parameter | Synthetic 11-cis-Retinoic Acid Methyl Ester | Commercial Standard | Expected Value |
| UV-Vis λmax (nm) | Insert experimental value | Insert experimental value | ~350-360 nm |
| Molecular Ion (m/z) | Insert experimental value | Insert experimental value | 314.2246 |
| ¹H NMR | Conforms to structure | N/A | Consistent with published data |
| ¹³C NMR | Conforms to structure | N/A | Consistent with published data |
Table 2: Purity and Stability Comparison
| Parameter | Synthetic 11-cis-Retinoic Acid Methyl Ester | Commercial Standard |
| HPLC Retention Time (min) | Insert experimental value | Insert experimental value |
| HPLC Purity (%) | Insert experimental value | Insert stated purity |
| Stability (Degradation after 72h at 40°C, %) | Insert experimental value | Insert experimental value |
Conclusion
Benchmarking a synthetically prepared compound against a certified commercial standard is a critical step in ensuring the reliability and reproducibility of research findings. This guide provides a comprehensive framework for the synthesis, purification, and rigorous analytical comparison of 11-cis-retinoic acid methyl ester. By following these detailed protocols and interpretative guidelines, researchers can confidently validate the quality of their in-house synthesized retinoids, paving the way for accurate and impactful scientific discoveries in the field of vision research and beyond.
References
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A simple and robust quantitative analysis of retinol and retinyl palmitate using a liquid chromatographic isocratic method - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]
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Bari, M., et al. (2021). Retinoid stability and degradation kinetics in commercial cosmetic products. PubMed. Retrieved February 22, 2026, from [Link]
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Kane, M. A., & Napoli, J. L. (2010). HPLC/MS(N) analysis of retinoids. PubMed. Retrieved February 22, 2026, from [Link]
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HPLC Method for Analysis of Retinol and Synthetic Derivatives Analysis on Lipak Column. (n.d.). SIELC Technologies. Retrieved February 22, 2026, from [Link]
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Das, B. C. (2018). Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues. Springer Nature Experiments. Retrieved February 22, 2026, from [Link]
-
Rapid measurement of retinol, retinal, 13-cis-retinoic acid and all-trans - Journal of Food and Drug Analysis. (n.d.). Journal of Food and Drug Analysis. Retrieved February 22, 2026, from [Link]
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Retinoid stability and degradation kinetics in commercial cosmetic products - Scite.ai. (n.d.). Scite.ai. Retrieved February 22, 2026, from [Link]
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Formulating with Retinol: Stability Tips for Maximum Efficacy - Let's Make Beauty. (2025, August 4). Let's Make Beauty. Retrieved February 22, 2026, from [Link]
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Formulation and Stability Studies of a Topical Anti Aging Product Regimen. (2023, July 4). International Journal of Trend in Scientific Research and Development. Retrieved February 22, 2026, from [Link]
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How do you stabilize retinol in a cream formulation? - KBL Cosmetics. (2025, July 16). KBL Cosmetics. Retrieved February 22, 2026, from [Link]
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Low aqueous solubility of 11-cis-retinal limits the rate of pigment formation and dark adaptation in salamander rods - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]
-
Identification and Study of Two New 11-cis-Retinyl Ester Synthases in the Retina | IOVS. (2013, June 15). Investigative Ophthalmology & Visual Science. Retrieved February 22, 2026, from [Link]
-
Identification of the 11-cis-specific retinyl-ester synthase in retinal Müller cells as multifunctional O-acyltransferase (MFAT) - eScholarship. (n.d.). eScholarship, University of California. Retrieved February 22, 2026, from [Link]
-
Mass spectrometry of methyl ester of retinoic acid - PubMed. (1990). PubMed. Retrieved February 22, 2026, from [Link]
-
Nakanishi, K., et al. (2001). Efficient Synthesis of 11-cis-Retinoids. Columbia University. Retrieved February 22, 2026, from [Link]
- US5808120A - Method of synthesis of retinoic acid - Google Patents. (n.d.). Google Patents.
-
Sensitive and accurate quantitation of retinoic acid isomers in biological samples - SCIEX. (n.d.). SCIEX. Retrieved February 22, 2026, from [Link]
-
Progress Towards Purification of the All-Trans-Retinol Isomerase, 11-Cis-Retinyl-Ester ... - IOVS. (2003, May 15). Investigative Ophthalmology & Visual Science. Retrieved February 22, 2026, from [Link]
-
Biosynthesis of 11-cis-retinoids and retinyl esters by bovine pigment epithelium membranes - PubMed. (1987, December 1). PubMed. Retrieved February 22, 2026, from [Link]
-
The UV-visible action-absorption spectrum of all-trans and 11-cis protonated Schiff base retinal in the gas phase - RSC Publishing. (n.d.). Royal Society of Chemistry. Retrieved February 22, 2026, from [Link]
-
Absorption spectra of retinal molecule, 11-cis in ultraviolet, visible and infrared regions using density functional formalism. (2022). Optica Publishing Group. Retrieved February 22, 2026, from [Link]
-
Retinoic acid, methyl ester - the NIST WebBook. (n.d.). NIST. Retrieved February 22, 2026, from [Link]
-
Disruption of the 11-cis-Retinol Dehydrogenase Gene Leads to Accumulation of cis-Retinols and cis-Retinyl Esters - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]
-
A sensitive high-pressure liquid chromatography/particle beam/mass spectrometry assay for the determination of all-trans-retinoic acid and 13-cis-retinoic acid in human plasma - PubMed. (1996, March). PubMed. Retrieved February 22, 2026, from [Link]
-
DEVELOPMENT AND VALIDATION OF UV-SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OF TRETINOIN. (2022, September 9). International Journal of Research in Engineering and Science. Retrieved February 22, 2026, from [Link]
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Types of Retinoids + The Definitive Retinol Strength Chart - Protocol Skincare. (2025, February 10). Protocol Skincare. Retrieved February 22, 2026, from [Link]
-
Retinoic acid, methyl ester - the NIST WebBook. (n.d.). NIST. Retrieved February 22, 2026, from [Link]
-
Rapid determination of retinoic acid and its main isomers in plasma by second-order high-performance liquid chromatography data - CONICET. (2014, November 5). CONICET. Retrieved February 22, 2026, from [Link]
-
all-trans Retinoic Acid Methyl Ester - CAS - 339-16-2 - Axios Research. (n.d.). Axios Research. Retrieved February 22, 2026, from [Link]
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A Clinician's Guide to Topical Retinoids - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]
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13-Cis Retinoic Acid Methyl Ester - Cleanchem. (n.d.). Cleanchem. Retrieved February 22, 2026, from [Link]
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Retinoid stability and degradation kinetics in commercial cosmetic products | Request PDF. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
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Quality control of retinoids in commercial cosmetic products - PubMed. (2021, April 15). PubMed. Retrieved February 22, 2026, from [Link]
-
Design and biological evaluation of synthetic retinoids: probing length vs. stability vs. activity - Molecular BioSystems (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved February 22, 2026, from [Link]
-
13-Cis Retinoic Acid Methyl Ester | 16760-45-5 - SynZeal. (n.d.). SynZeal. Retrieved February 22, 2026, from [Link]
-
Identification of the 11-cis-specific retinyl-ester synthase in retinal Müller cells as multifunctional O-acyltransferase (MFAT) - PMC. (2014, May 5). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]
-
AWAT2-depended esterification of 11-cis-retinol in the presence of... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Identification of the 11-cis-specific retinyl-ester synthase in retinal Müller cells as multifunctional O-acyltransferase (MFAT) - PubMed. (2014, May 20). PubMed. Retrieved February 22, 2026, from [Link]
-
Sensitive and Accurate Quantitation of Retinoic Acid Isomers in Biological Samples - SCIEX. (n.d.). SCIEX. Retrieved February 22, 2026, from [Link]
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- 9. Biosynthesis of 11-cis-retinoids and retinyl esters by bovine pigment epithelium membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. The UV-visible action-absorption spectrum of all-trans and 11-cis protonated Schiff base retinal in the gas phase - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. Absorption spectra of retinal molecule, 11-cis in ultraviolet, visible and infrared regions using density functional formalism [opg.optica.org]
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- 15. Mass spectrometry of methyl ester of retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
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Safety Operating Guide
Personal protective equipment for handling 11-cis-Retinoic Acid Methyl Ester
Executive Safety Directive: The "Fragile Toxin" Paradox
Handling 11-cis-Retinoic Acid Methyl Ester presents a dual challenge unique to retinoid biochemistry: you must protect the researcher from the chemical, and the chemical from the environment.
-
The Researcher Risk: This compound is a Category 1B Reproductive Toxin (Teratogen). Unlike the free acid, the methyl ester modification increases lipophilicity, significantly enhancing its ability to penetrate the stratum corneum (outer skin layer) and enter systemic circulation.
-
The Chemical Risk: The 11-cis double bond is energetically unstable. Exposure to broad-spectrum white light (specifically UV-blue wavelengths, 300–500 nm) causes rapid photoisomerization to the thermodynamically stable all-trans isomer, rendering your experiment void before it begins.
Core Directive: All handling must occur under monochromatic red light (>600 nm) within a certified chemical fume hood.
Engineering Controls & Environmental Setup
Before donning PPE, the workspace must be engineered to eliminate failure points.
| Control Parameter | Specification | Scientific Rationale |
| Lighting | Red Light / Amber Filter (Cut-off <600 nm) | The 11-cis bond has a high quantum yield for isomerization. Standard fluorescent lab lights will degrade purity by >50% in minutes. |
| Ventilation | Class II Biological Safety Cabinet or Chemical Fume Hood | Prevents inhalation of lyophilized powder. The hood sash also acts as a physical barrier against splashes. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Retinoids oxidize rapidly. Headspace in vials must be purged with inert gas after every use. |
| Surface Prep | Absorbent Bench Paper (Plastic-backed) | Catches micro-spills. Dispose of the entire sheet as hazardous waste post-experiment. |
Personal Protective Equipment (PPE) Matrix
Do not rely on generic lab safety rules. The lipophilic nature of this ester requires specific barrier materials.
Hand Protection: The "Double-Glove" Protocol
-
Primary Layer (Inner): 4 mil Nitrile (Standard).
-
Secondary Layer (Outer): 5-8 mil Nitrile or Laminate (Silver Shield®) for prolonged handling.
-
Rationale: Retinoid esters dissolved in organic solvents (DMSO, Ethanol) can permeate thin nitrile in <15 minutes. The outer glove is the "sacrificial" layer; the inner glove is the "last line of defense."
-
Protocol: If the outer glove is splashed, do not wipe it. Strip it immediately, wash the inner glove with soap/water, and re-glove.
Eye & Face Protection[1][2][3][4][5][6]
-
Requirement: Chemical Splash Goggles (Indirect Vent).
-
Why not Safety Glasses? Lyophilized retinoid powder is electrostatic. It can "fly" around the balance. Safety glasses have gaps; goggles seal the orbital area.
Body Protection
-
Standard: Cotton Lab Coat (Buttoned to collar).
-
High-Risk (Powder Handling >50mg): Disposable Tyvek® sleeve covers or a full Tyvek® apron. This prevents powder accumulation on cloth cuffs, which can transfer to wrists/watches.
Operational Workflow: The "Red Light" Protocol
This workflow is designed to minimize exposure time while maintaining isomer purity.
Figure 1: Safe handling workflow emphasizing the "Red Light" critical path to prevent photoisomerization.
Step-by-Step Procedure
-
Equilibration (Crucial): Remove the vial from -80°C storage. Do not open it immediately. Allow it to reach room temperature (approx. 15-20 mins) inside a desiccator or the hood.
-
Why? Opening a cold vial condenses atmospheric water into the powder, causing hydrolysis of the ester bond.
-
-
Anti-Static Weighing: Use an anti-static gun or polonium strip near the balance. Retinoids are "sticky" powders.
-
Technique: Do not use a spatula inside the stock vial if possible. Gently tap powder into a pre-weighed amber vial.
-
-
Solubilization: Dissolve immediately in anhydrous DMSO or Ethanol.
-
Self-Validation Check: The solution should be a clear, bright yellow. If it turns orange or cloudy, oxidation or isomerization may have occurred.
-
-
Cleanup:
-
Wipe balance and hood surface with 70% Ethanol or Acetone .
-
Note: Water alone will not solubilize the ester; it will just spread the contamination. You must use an organic solvent to lift the chemical, then dispose of the wipe as hazardous waste.
-
Waste Disposal & Deactivation
NEVER pour retinoids down the sink. They are highly toxic to aquatic life (H410).[1]
| Waste Stream | Items Included | Disposal Method |
| Solid Hazardous | Gloves, bench paper, pipette tips, empty vials. | Double-bag in hazardous waste bags. Label "Teratogen/Reproductive Toxin." |
| Liquid Hazardous | Stock solutions, cell culture media containing retinoids. | Collect in amber glass or HDPE carboys. Label with solvent constituents + "11-cis-Retinoic Acid Methyl Ester." |
| Sharps | Needles (if used for injection).[2] | Chemically contaminated sharps container (usually yellow or red, depending on region). |
Spill Response (Liquid):
-
Alert nearby personnel.
-
Cover spill with absorbent pads.
-
Soak pads with Acetone (to solubilize the lipophilic ester).
-
Collect pads into a hazardous waste bag.
-
Wash surface with soap and water after the solvent wipe.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 5282379, 11-cis-Retinoic acid. Retrieved from [Link](Note: Methyl ester properties extrapolated from parent acid and ester analogs).
-
National Institutes of Health (NIH) - Prudent Practices in the Laboratory. Management of Toxic Chemicals. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
